molecular formula C9H9BrF3NO2 B8124166 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Katalognummer: B8124166
Molekulargewicht: 300.07 g/mol
InChI-Schlüssel: BXACFNMBVLGQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is a specialized phenoxyethylamine derivative designed for pharmaceutical research and chemical synthesis. This compound features a bromo-substituted aromatic ring alongside a trifluoromethoxy group, creating an electron-deficient system valuable for constructing complex molecules. The ethylamine side chain serves as a flexible linker, making this chemical a versatile building block for developing bioactive molecules. Researchers utilize this compound in synthesizing fused heterocyclic scaffolds, such as imidazonaphthyridine derivatives, which are prominent in medicinal chemistry for their diverse biological activities . The bromine atom provides an excellent site for further functionalization via palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy group enhances metabolic stability and membrane permeability in candidate compounds. The synthetic value of related phenoxyethylamine compounds has been demonstrated in patented processes for pharmaceutical intermediates . This chemical is distributed exclusively for research applications in laboratory settings. Strictly for research purposes. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACFNMBVLGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NMR spectroscopy of bromo-substituted aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectroscopy of Bromo-Substituted Aromatic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromine is a pivotal handle in medicinal chemistry, serving as both a metabolic modulator and a gateway for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, the characterization of bromo-aromatics by NMR presents unique challenges—and opportunities—that differ significantly from their chloro- or fluoro-analogs.

This guide provides a high-level technical analysis of the nuclear magnetic resonance properties of bromo-substituted aromatic systems. It moves beyond basic spectral interpretation to address the "Heavy Atom on Light Atom" (HALA) effect, relaxation dynamics of quaternary carbons, and rigorous assignment strategies for distinguishing regioisomers in complex drug scaffolds.

Theoretical Foundations: The Bromine Anomaly

To interpret the NMR spectra of bromo-aromatics accurately, one must understand the competing electronic and relativistic forces at play. Unlike lighter halogens (F, Cl), bromine introduces significant spin-orbit coupling effects that defy simple electronegativity trends.

1.1 The Heavy Atom Effect (HALA) in

C NMR

In standard organic chemistry, we expect electronegative substituents to deshield the attached carbon, shifting the signal downfield (higher ppm). This holds for Fluorine and Chlorine.[1][2] However, Bromine reverses this trend at the ipso position.[1]

  • Mechanism: The large electron cloud of Bromine is susceptible to relativistic spin-orbit coupling. This introduces a shielding anisotropy that opposes the paramagnetic deshielding caused by electronegativity.

  • Result: The ipso carbon (C-Br) appears upfield (shielded) relative to benzene, and significantly upfield relative to a C-Cl analog.

Comparative


C Chemical Shifts (Benzene 

ppm):
  • C-F:

    
     ppm (Strongly Deshielded)
    
  • C-Cl:

    
     ppm (Deshielded)
    
  • C-Br:

    
     ppm (Shielded  — Diagnostic Feature)
    
  • C-I:

    
     ppm (Strongly Shielded)
    
1.2 Electronic Effects in

H NMR

Proton chemical shifts are dominated by the balance between the Inductive Effect (-I) and the Resonance Effect (+R) .

  • Inductive (-I): Bromine withdraws electron density through the

    
    -bond, deshielding adjacent (ortho) protons.
    
  • Resonance (+R): Bromine's lone pairs donate density into the

    
    -system, shielding ortho and para positions.
    
  • Net Effect: The inductive effect dominates for protons. Ortho protons are deshielded (

    
     ppm). Meta and para protons show minimal perturbation compared to benzene.
    

Spectral Analysis & Assignment Strategies

Accurate assignment requires a self-validating logic system. Do not rely on chemical shift predictions alone; use coupling constants (


) to confirm geometry.
2.1 Data Presentation: Chemical Shift Increments

The following table summarizes the expected changes in chemical shift (


) relative to unsubstituted benzene (

H: 7.27 ppm;

C: 128.5 ppm) upon introducing a single Bromo-substituent.
Position Relative to Br


H (ppm)


C (ppm)
Coupling Constant (

)
Ipso (C-Br) N/A-6.0 (Shielded) N/A
Ortho +0.18 (Deshielded)+3.2 (Deshielded)

Hz
Meta -0.08 (Negligible)+1.6 (Deshielded)

Hz
Para -0.04 (Negligible)-1.5 (Shielded)

Hz
2.2 Logic Flow for Regioisomer Assignment

Distinguishing ortho, meta, and para dibromo- or bromo-alkyl isomers is a frequent task. Use the following logic pathway.

IsomerLogic Start Unknown Bromo-Aromatic Isomer SymCheck Check Symmetry (Integration) Start->SymCheck SymYes Symmetric Pattern (AA'BB' or Singlet) SymCheck->SymYes Simplifies Spectrum SymNo Asymmetric Pattern (ABCD) SymCheck->SymNo Full Multiplicity Para Para-Substitution (1,4) 2 doublets (approx 8Hz) SymYes->Para 2 signals (2H each) CouplingCheck Analyze Coupling (J) SymNo->CouplingCheck Meta Meta-Substitution (1,3) Singlet (H-2), 2 Doublets, 1 Triplet Ortho Ortho-Substitution (1,2) Complex Multiplet (AA'BB' or ABCD) CouplingCheck->Meta Small J (2Hz) visible CouplingCheck->Ortho Large J (8Hz) only

Figure 1: Decision tree for assigning substitution patterns in bromo-aromatic systems based on symmetry and coupling constants.

Experimental Protocols

Trustworthiness in data comes from rigorous acquisition parameters. The most common error in analyzing bromo-aromatics is the loss of the ipso-carbon signal due to saturation.

3.1 The Quaternary Carbon Challenge

The ipso carbon attached to Bromine has no attached protons to facilitate relaxation via the Dipolar mechanism. Consequently, its Longitudinal Relaxation Time (


) is significantly longer (often 10–30 seconds) than protonated carbons (1–3 seconds).

Protocol: Quantitative


C Acquisition 
If the C-Br peak (expected ~122 ppm) is missing or has low S/N:
  • Pulse Angle: Reduce the excitation pulse from

    
     to 
    
    
    
    . This allows for faster recovery of magnetization.
  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    .
    • Standard: 1–2 seconds (Insufficient for C-Br).

    • Recommended: 5–10 seconds for qualitative detection;

      
       seconds for quantitative integration.
      
  • Chromium Acetylacetonate [Cr(acac)

    
    ]:  For rapid quantitative results, add a relaxation agent (0.05 M Cr(acac)
    
    
    
    ) to the sample. This paramagnetic species shortens
    
    
    for all nuclei, allowing standard scan times.
3.2 Solvent Selection
  • CDCl

    
    :  Standard. Good solubility.
    
  • DMSO-

    
    :  Use if the compound contains polar moieties (amides, acids). Note that DMSO is viscous; line broadening may occur.
    
  • Acetone-

    
    :  Excellent alternative for resolving overlapping aromatic signals due to different dipole interactions compared to chloroform.
    

Case Study: Bromine as a Reactive Handle

In drug discovery, bromo-aromatics are rarely the final drug; they are intermediates. NMR is the primary tool for monitoring the transformation of the C-Br bond.

Workflow: Monitoring Suzuki Coupling

When converting an Aryl-Bromide to a Biaryl system:

  • Reactant (

    
    ):  Look for the diagnostic ipso carbon at ~122 ppm .
    
  • Product (

    
    ):  The ipso carbon will shift downfield significantly to 140–145 ppm  (typical for biaryl connection) due to the loss of the heavy atom shielding and gain of conjugation.
    
  • Process Control: This ~20 ppm shift is unambiguous and can be tracked even in crude reaction mixtures.

ReactionMonitoring ArBr Aryl-Bromide (Reactant) CBr_Signal C-Br Signal ~122 ppm (Shielded) ArBr->CBr_Signal Diagnostic Suzuki Pd-Catalyzed Coupling ArBr->Suzuki CAr_Signal C-C Signal ~140 ppm (Deshielded) CBr_Signal->CAr_Signal Shift > +20 ppm Biaryl Biaryl Product Suzuki->Biaryl Biaryl->CAr_Signal Diagnostic

Figure 2: NMR monitoring of the transition from Aryl-Bromide to Biaryl product, highlighting the diagnostic chemical shift change.

References

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Viesser, R. V., et al. (2018).[2] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[2] Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Reich, H. J. (University of Wisconsin). 1H-NMR Chemical Shifts of Aromatic Compounds. Retrieved from [Link]

  • IMSERC (Northwestern University). The Relaxation Delay. Retrieved from [Link]

Sources

Structural and Synthetic Characterization of 2-[2-Bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of highly functionalized building blocks is critical for developing viable drug candidates. The compound commonly referred to as 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine represents a highly versatile, privileged scaffold. It combines the central nervous system (CNS)-penetrating phenoxyethylamine core with the metabolic stability of a trifluoromethoxy group and the synthetic utility of an aryl bromide.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous deconstruction of this molecule. This guide covers its systematic IUPAC nomenclature, the pharmacochemical causality behind its structural moieties, and a self-validating synthetic protocol designed for high-fidelity library generation.

Systematic Nomenclature and Structural Deconstruction

To ensure accurate cataloging and structural communication across discovery teams, we must derive the systematic IUPAC name for 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine. The nomenclature follows a strict hierarchical logic based on the principal functional group.

  • Principal Functional Group: The primary amine (-NH₂) dictates the parent structure. The two-carbon aliphatic chain attached to the amine forms the parent ethan-1-amine (or ethanamine).

  • Primary Substituent: Attached to carbon-2 of the ethyl chain is an oxygen atom linked to a phenyl ring, forming a phenoxy group.

  • Ring Substitutions: The phenoxy ring is substituted at two positions relative to the ether oxygen (position 1):

    • A bromo group at position 2.

    • A trifluoromethoxy (-OCF₃) group at position 4.

  • Assembly: Combining these elements yields the exact IUPAC name: 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine .

Figure 1: Logical derivation of the IUPAC nomenclature for the target compound.

Pharmacochemical Significance of Structural Moieties

The selection of 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine as a building block is not arbitrary; it is rooted in specific physicochemical advantages that address common pharmacokinetic liabilities[1].

The Phenoxyethylamine Scaffold

The phenoxyethylamine motif is widely recognized as a "privileged structure" in medicinal chemistry. It is a fundamental pharmacophore for CNS agents, frequently utilized in the development of selective dopamine D₂ receptor agonists and α₁D adrenoceptor antagonists[2]. The flexible ethyl ether linkage allows the terminal amine to engage in critical hydrogen bonding and electrostatic interactions within target binding pockets.

The Trifluoromethoxy (-OCF₃) Group

Incorporating a -OCF₃ group at the para position (relative to the ether linkage) profoundly alters the molecule's behavior. The -OCF₃ group is often described as a "super-halogen" due to its unique combination of high lipophilicity and strong electron-withdrawing capability via σ-bond polarization[3].

  • Metabolic Stability: The C–F bond possesses a dissociation energy of ~485 kJ/mol (compared to ~414 kJ/mol for C–H), rendering the -OCF₃ group highly resistant to cytochrome P450-mediated oxidative metabolism[1].

  • Lipophilicity: It is one of the most lipophilic substituents available, boasting a Hansch

    
     parameter of +1.04, which significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration[4].
    
Quantitative Physicochemical Comparison

To illustrate the causality behind choosing a trifluoromethoxy group over standard substituents, the following table summarizes key quantitative data impacting drug design[1][3]:

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Bond Dissociation EnergyPrimary Pharmacological Impact
-H 0.000.00~414 kJ/mol (C-H)Baseline reference
-CH₃ +0.56-0.17~410 kJ/mol (C-H)Mild lipophilicity increase, metabolic liability
-CF₃ +0.88+0.54~485 kJ/mol (C-F)High lipophilicity, strong electron withdrawal
-OCF₃ +1.04+0.35~485 kJ/mol (C-F)Maximum lipophilicity, conformational flexibility

Synthetic Methodology: A Self-Validating Protocol

When synthesizing primary amines from alkyl halides or alcohols, a common failure mode is over-alkylation, resulting in a mixture of secondary and tertiary amines. To guarantee the fidelity of the primary amine in 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine, we employ a modified Gabriel Synthesis .

This choice is driven by causality: the phthalimide protecting group acts as a steric shield, physically preventing multiple alkylation events on the nitrogen atom. This creates a self-validating system where the structural integrity of the primary amine is chemically enforced rather than relying solely on downstream chromatographic purification.

Step-by-Step Experimental Workflow

Phase 1: Williamson Ether Synthesis (Alkylation)

  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-4-(trifluoromethoxy)phenol (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: K₂CO₃ is a mild base that effectively deprotonates the phenol without triggering side reactions with the halogenated solvent or substrate.

  • Coupling: Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The presence of the intermediate mass indicates successful ether formation. If unreacted phenol remains, augment with 0.2 eq of the phthalimide reagent.

Phase 2: Ing-Manske Deprotection 5. Solvent Exchange: Concentrate the reaction mixture under reduced pressure, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and evaporate to yield the protected intermediate. 6. Hydrazinolysis: Dissolve the intermediate in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux at 85°C for 4 hours. Causality: Hydrazine acts as a powerful nucleophile, attacking the imide carbonyls to form phthalhydrazide by-product, cleanly liberating the primary amine. 7. Precipitation & Filtration: Cool the mixture to 0°C. A white precipitate (phthalhydrazide) will form. Filter the solid and wash with cold ethanol. 8. Validation Checkpoint 2 (NMR): Concentrate the filtrate to yield the crude product. Perform ¹H-NMR. The disappearance of the aromatic phthalimide protons (δ ~7.8 ppm) and the appearance of a broad singlet for the -NH₂ protons confirm successful deprotection.

Figure 2: Step-by-step synthetic workflow utilizing Gabriel synthesis principles.

Conclusion

The compound 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine is a highly engineered chemical building block. Its IUPAC nomenclature reflects a precise arrangement of functional groups designed to optimize target binding (via the phenoxyethylamine core), metabolic half-life (via the -OCF₃ group), and synthetic modularity (via the -Br handle). By utilizing self-validating synthetic protocols like the Gabriel synthesis, researchers can reliably generate this scaffold for high-throughput drug discovery campaigns targeting complex CNS pathologies.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists PubMed / European Journal of Medicinal Chemistry
  • Trifluoromethyl group - Wikipedia (Physicochemical Constants) Wikipedia

Sources

Technical Guide: Bromo-Trifluoromethoxy Phenoxy Derivatives in Drug Discovery

[1]

Executive Summary: The Fluorinated Ether Advantage

In the optimization of lead compounds, the trifluoromethoxy group (-OCF₃) serves as a superior bioisostere to the methoxy (-OCH₃) and chloro (-Cl) groups. Unlike the methoxy group, the -OCF₃ moiety is electronically withdrawing (Hammett

When functionalized with a bromine atom, these scaffolds become versatile "lynchpin" intermediates. The bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the fluorinated core to complex heterocycles, while the -OCF₃ group remains inert, preserving the molecule's ADME profile.[1]

Catalog of Key Derivatives (CAS Registry)

The term "novel" in this class often refers to the specific substitution patterns used to break intellectual property (IP) space. Below are the verified CAS numbers for the core isomeric building blocks required to synthesize complex phenoxy derivatives.

A. Core Building Blocks: Bromo(trifluoromethoxy)benzenes

These are the fundamental units for introducing the -OCF₃ phenoxy motif.[2]

Compound NameStructureCAS NumberPhysical PropertiesKey Application
1-Bromo-4-(trifluoromethoxy)benzene Para-isomer407-14-7 BP: 158°CMost common scaffold; used to probe para-metabolic blocking.[1]
1-Bromo-3-(trifluoromethoxy)benzene Meta-isomer2252-44-0 BP: 158-160°CCritical for conformational restriction in enzyme pockets.[1]
1-Bromo-2-(trifluoromethoxy)benzene Ortho-isomer64115-88-4 BP: 160°CSterically demanding; induces "ortho-twist" for receptor selectivity.[1]
B. Advanced Functionalized Scaffolds (Anilines & Phenols)

For creating amide or ether linkages, these functionalized derivatives are essential.[2]

Compound NameCAS NumberFunctionality
4-Bromo-2-(trifluoromethoxy)aniline 175278-09-8 Amine Handle: Precursor for urea/amide-based kinase inhibitors.[1]
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline 885266-98-8 Multi-Halogen: Allows orthogonal coupling (Br vs Cl selectivity).[1]
2-Bromo-4-(trifluoromethoxy)phenol N/A (Custom) Phenol Handle: Precursor for diaryl ethers (SNAr reactions).[1]

Note on Procurement: When sourcing "novel" derivatives lacking a CAS number, researchers must often request custom synthesis starting from the Para (407-14-7) or Meta (2252-44-0) isomers listed above.[1]

Synthetic Pathways & Protocols

The synthesis of these derivatives is non-trivial due to the high electronegativity of the -OCF₃ group, which deactivates the ring toward electrophilic aromatic substitution (EAS).

Protocol A: Regioselective Bromination (The "Iron" Route)

Direct bromination of (trifluoromethoxy)benzene is the standard industrial route but requires Lewis acid catalysis to overcome ring deactivation.

Reagents: (Trifluoromethoxy)benzene, Bromine (


Mechanism:2
  • Setup: Charge a 3-neck flask with (trifluoromethoxy)benzene (1.0 eq) and Fe powder (0.05 eq). Cool to 0°C.[2]

  • Addition: Add

    
     (1.1 eq) dropwise over 60 minutes. The -OCF₃ group is an ortho/para director but deactivating.[2]
    
  • Isomer Control:

    • Low Temp (-10°C): Favors Para (CAS 407-14-7) due to sterics.[1]

    • High Temp (40°C): Increases Ortho (CAS 64115-88-4) impurity.[1]

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess

    
    ). Extract with DCM.[2]
    
  • Purification: Fractional distillation is required to separate the para (major) from the ortho (minor) isomer.[2]

Protocol B: The "Sandmeyer" Route (For Meta-Isomers)

Since -OCF₃ is ortho/para directing, the meta-isomer (CAS 2252-44-0) cannot be made via direct bromination.[1] It requires a sequence starting from an aniline.[2]

  • Start: 3-(Trifluoromethoxy)aniline.

  • Diazotization: React with

    
    /
    
    
    at 0°C to form the diazonium salt.[2]
  • Sandmeyer: Treat with

    
     to install the bromine at the meta position.[2]
    

Visualizing the Synthesis Workflow

The following diagram illustrates the decision tree for selecting the correct pathway based on the desired regioisomer.

SynthesisPathwaysStartStarting Material:(Trifluoromethoxy)benzeneDirectBrDirect Bromination(Br2 / Fe, 0°C)Start->DirectBrElectrophilic Subst.ParaPara-Isomer(CAS 407-14-7)Major ProductDirectBr->ParaSteric ControlOrthoOrtho-Isomer(CAS 64115-88-4)Minor ProductDirectBr->OrthoSide ProductCouplingCross-Coupling(Suzuki/Buchwald)Target Drug CandidatePara->CouplingOrtho->CouplingStartAnilineStarting Material:3-(Trifluoromethoxy)anilineSandmeyerSandmeyer Reaction(NaNO2 / CuBr)StartAniline->SandmeyerDiazotizationMetaMeta-Isomer(CAS 2252-44-0)Sandmeyer->MetaSubstitutionMeta->Coupling

Caption: Synthetic divergence for accessing specific bromo-trifluoromethoxy regioisomers. Direct bromination favors the para-isomer, while the meta-isomer requires a Sandmeyer approach.[1]

Strategic Application in Drug Design (SAR)

When incorporating these derivatives into a "novel" drug candidate, the following Structure-Activity Relationship (SAR) effects are typically observed:

  • Metabolic Blocking: Placing the -OCF₃ group at the para-position of a phenyl ring blocks CYP450 oxidation, significantly extending half-life (

    
    ).
    
  • Lipophilicity Boost: The -OCF₃ group increases logP by approximately 1.04 units.[2] This is critical for blood-brain barrier (BBB) penetration in CNS drugs (e.g., Riluzole derivatives).

  • Halogen Bonding: The fluorine atoms can accept hydrogen bonds or engage in orthogonal multipolar interactions with protein residues, distinct from the interactions of a chloro- or methyl- group.[2]

Case Study: Riluzole Derivatives

Riluzole (CAS 1744-22-5) utilizes a trifluoromethoxy group on a benzothiazole core.[1] Novel derivatives often replace the benzothiazole with a bromo-trifluoromethoxy phenoxy ether to reduce sulfur-related toxicity while maintaining the lipophilic pharmacophore.[1]

References

  • Sigma-Aldrich. (2024).[2] 1-Bromo-4-(trifluoromethoxy)benzene Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 521008, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from

  • TCI Chemicals. (2024).[2] 1-Bromo-3-(trifluoromethoxy)benzene Product Details. Retrieved from

  • Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem.
  • Chem-Impex International. (2024).[2] 1-Bromo-2-(trifluoromethoxy)benzene Technical Data. Retrieved from

Initial Toxicity Screening of Substituted Phenoxy Ethylamines: A Strategic Approach for Early Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Substituted phenoxy ethylamines represent a diverse chemical class with significant potential for therapeutic development, often targeting the central nervous system. However, their structural motifs can also confer liabilities leading to off-target toxicity. Early and systematic toxicity screening is therefore not merely a regulatory hurdle but a cornerstone of efficient drug development, enabling a data-driven approach to candidate selection and optimization. This guide provides a comprehensive framework for the initial toxicity screening of this compound class, designed for researchers, toxicologists, and drug development professionals. We will move beyond a simple checklist of assays, delving into the causal logic behind the experimental sequence, the interpretation of multi-parametric data, and the strategic decision-making process. The protocols and workflows herein are designed to create a self-validating system, ensuring scientific rigor and building a robust safety profile from the earliest stages of discovery.

The Strategic Imperative: A Tiered Approach to Toxicity Assessment

The path from a hit compound to a clinical candidate is fraught with attrition, with unforeseen toxicity being a primary cause of late-stage failure. A front-loaded, tiered screening strategy mitigates this risk. For substituted phenoxy ethylamines, this approach is critical. The core principle is to use a cascade of assays, starting with high-throughput in vitro methods to quickly and cost-effectively flag liabilities.[1] This allows for the early deselection of overtly toxic compounds and provides crucial structure-activity relationship (SAR) data to guide medicinal chemistry efforts toward safer analogues.[2] Only compounds with a promising in vitro profile warrant progression to more resource-intensive in vivo studies.

The primary objectives of this preclinical safety evaluation are to identify potential target organs for toxicity, establish a preliminary safe dosing range, and define safety parameters for future clinical monitoring.[3][4][5]

G cluster_0 Tier 1: In Vitro & In Silico Screening cluster_1 Tier 2: In Vivo Screening A General Cytotoxicity Decision Go/No-Go Decision Risk Assessment A->Decision B Hepatotoxicity B->Decision C Cardiotoxicity (hERG) C->Decision D Metabolic Stability (CYP450) D->Decision E Genotoxicity (Ames) E->Decision F Neurotoxicity F->Decision G Acute Toxicity Study (Rodent) Decision->G Compound Passes In Vitro Screen

Caption: Tiered approach to initial toxicity screening.

Tier 1: The In Vitro Screening Cascade

The in vitro cascade is the engine of early safety assessment. It provides quantitative data on specific toxicity endpoints, allowing for direct comparison of compounds within a chemical series.

Foundational Cytotoxicity Assessment

Causality: Before investigating specific organ toxicities, it is essential to establish a baseline for general cytotoxicity.[6] This assay identifies compounds that are broadly toxic to cells, often due to non-specific mechanisms like membrane disruption or metabolic collapse. A highly cytotoxic compound is unlikely to be a viable drug candidate, regardless of its target potency. The MTT assay, which measures mitochondrial reductase activity, is a robust and widely used method for this purpose.[7]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Culture: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. A typical concentration range is 0.1 to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hepatotoxicity Assessment

Causality: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[8][9] Many compounds are converted into reactive metabolites by liver enzymes, which can cause cellular damage.[10] Early detection of hepatotoxic potential is crucial.[11] Using human liver cell models, such as HepG2 cells or more advanced 3D liver microtissues, provides a human-relevant context for assessing DILI risk.[11][12]

Experimental Protocol: ATP-Based Viability Assay in HepG2 Cells

  • Cell Culture: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent cell viability assay reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value. A lower IC50 suggests a higher potential for hepatotoxicity.

Cardiotoxicity Assessment: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[13][14] Numerous drugs have been withdrawn from the market due to this off-target effect.[15] Therefore, screening for hERG inhibition is a mandatory step in preclinical safety assessment.[16] Automated patch-clamp electrophysiology is the gold standard for accurately measuring hERG channel inhibition.[14][17]

G cluster_0 hERG Assay Workflow A HEK293 cells stably expressing hERG channel B Automated Patch Clamp (e.g., QPatch, SyncroPatch) A->B C Apply Voltage Protocol Record Baseline Current B->C D Apply Test Compound (Sequential Concentrations) C->D E Record Post-Compound hERG Tail Current D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: High-level workflow for hERG channel assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols for automated patch-clamp systems.

  • System Setup: Prime the automated patch-clamp instrument (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: Load the cell suspension onto the measurement plate. The system will automatically achieve high-resistance seals (giga-seals) in the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. Record the stable baseline current.

  • Compound Application: Apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A positive control (e.g., E-4031) must be included.

  • Data Acquisition: Record the hERG current at each concentration after a sufficient equilibration period.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage inhibition relative to the vehicle control. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage DNA, leading to mutations and potentially cancer.[18] The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying mutagens.[19] It uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine.[20] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21] The inclusion of a mammalian liver extract (S9 fraction) is critical, as some compounds only become mutagenic after metabolic activation.[22]

Experimental Protocol: Ames MPF™ Microplate Fluctuation Test

  • Strains: Use at least two bacterial strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[20]

  • Metabolic Activation: Perform the assay both with and without the addition of a rat liver S9 fraction to identify directly acting mutagens and those requiring metabolic activation.

  • Exposure: In a 384-well plate, expose the bacterial strains to at least six concentrations of the test compound in a medium containing a trace amount of histidine (to allow for a few cell divisions).

  • Incubation: Incubate the plates for 90 minutes.

  • Dilution & Plating: Dilute the cultures into a histidine-free indicator medium in 48 wells of a 384-well plate for each concentration. Incubate for 48 hours.

  • Readout: The indicator medium changes color in wells where bacterial growth (reversion) has occurred. Count the number of positive (color-changed) wells for each concentration.

  • Data Analysis: A compound is considered mutagenic if it shows a dose-dependent increase in the number of revertant wells that is at least twofold greater than the negative control.

Metabolic Stability & Drug-Drug Interaction Potential

Causality: The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of most drugs.[23] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[24][25] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a key part of early safety screening.[23]

Experimental Protocol: CYP450 Inhibition Assay (Luminescent Method)

  • System: Use human liver microsomes (HLM) or recombinant human CYP enzymes (baculosomes).[26]

  • Reaction Setup: In a 96-well plate, combine the enzyme system, a specific luminogenic CYP probe substrate, and the test compound at various concentrations (e.g., 0.1 to 50 µM).

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Detection: Add a detection reagent that stops the reaction and generates a luminescent signal proportional to the amount of metabolite formed.

  • Readout: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC50 value for each CYP isoform.

Neurotoxicity Assessment

Causality: Given that phenoxy ethylamines are often designed to be neuroactive, assessing off-target or excessive neurotoxicity is crucial.[27] High-throughput screening methods using neuronal cell models can identify compounds that cause neurite retraction or neuronal death, which are hallmarks of neurotoxicity.[28][29] Zebrafish larvae have also emerged as a powerful model for assessing developmental and behavioral neurotoxicity due to their genetic homology to humans and transparent bodies allowing for in vivo imaging.[30]

Experimental Protocol: Neurite Outgrowth Assay in a Neuronal Cell Line

  • Cell Culture: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) on plates coated with an appropriate extracellular matrix (e.g., collagen) and differentiate them into a neuronal phenotype using nerve growth factor (NGF) or retinoic acid.

  • Compound Treatment: Expose the differentiated cells to a range of concentrations of the test compound for 24-72 hours.

  • Staining: Fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to automatically quantify parameters such as neurite length, number of neurites per cell, and cell number (as a measure of viability).

  • Interpretation: A specific neurotoxicant will reduce neurite outgrowth at concentrations that do not significantly affect cell viability.[28] Calculate the EC50 for both neurite outgrowth inhibition and cytotoxicity to determine a neurotoxic specificity index.

Data Integration and Risk Assessment

The power of the tiered approach lies in the integration of data from all in vitro assays. A compound's fate is not decided by a single result but by its overall profile.

Table 1: Example Toxicity Data Summary for Phenoxy Ethylamine Analogs

Compound IDGeneral Cytotoxicity IC50 (µM)Hepatotoxicity IC50 (µM)hERG Inhibition IC50 (µM)CYP3A4 Inhibition IC50 (µM)Ames TA98 & TA100Neurotoxicity (Neurite Outgrowth) IC50 (µM)
Lead-001 > 1008525> 50Negative75
Analogue-A 1512> 508Negative11
Analogue-B > 100> 1002.5> 50Negative> 100
Analogue-C > 1009045> 50Positive (TA98, +S9)88

Interpretation and Decision Making:

  • Lead-001: Shows a reasonable profile. The hERG activity is a potential concern but may be acceptable depending on the therapeutic window. This compound could be a candidate for further optimization or progression to in vivo studies.

  • Analogue-A: Exhibits significant general cytotoxicity, hepatotoxicity, and neurotoxicity at low micromolar concentrations. It also has potent CYP3A4 inhibition. This compound should be deprioritized.

  • Analogue-B: Has a clean profile except for potent hERG inhibition, which is a significant liability. This compound should be deprioritized unless the hERG activity can be engineered out.

  • Analogue-C: Is positive in the Ames test, indicating mutagenic potential. This is a major red flag, and the compound should be terminated from further development.

Tier 2: Preliminary In Vivo Acute Toxicity Study

For a compound with a promising in vitro safety profile, a limited in vivo study is the next logical step. The goal is not to determine a precise LD50 but to identify signs of acute toxicity and establish a maximum tolerated dose (MTD). The OECD provides guidelines for acute oral toxicity testing that minimize animal use, such as the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423).[31][32]

Experimental Protocol: Acute Toxic Class Method (OECD 423) - Abbreviated

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats), as they are often slightly more sensitive.[33]

  • Dosing: This is a stepwise procedure using 3 animals per step.[32] Starting doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[34]

  • Procedure:

    • Administer the starting dose (e.g., 300 mg/kg) to a group of 3 animals by oral gavage.

    • Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, posture) for at least 14 days.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the dose for the next step is lowered.

      • If no mortality occurs, the dose is increased for the next step.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS) and provides an estimate of the lethal dose range.[34]

Conclusion

The initial toxicity screening of substituted phenoxy ethylamines should be a systematic, evidence-based process. By integrating a cascade of validated in vitro assays covering cytotoxicity, hepatotoxicity, cardiotoxicity, genotoxicity, metabolic interactions, and neurotoxicity, researchers can build a comprehensive early safety profile. This approach enables the rapid identification of liabilities, guides structure-toxicity relationship studies, and ensures that only the most promising and safest compounds advance toward resource-intensive in vivo testing and clinical development. This strategic investment in early safety assessment is fundamental to reducing late-stage attrition and accelerating the delivery of safe and effective medicines.

References

  • InSphero. (n.d.). Early Detection of Hepatotoxic Compounds in Drug Development. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

  • Gómez-Lechón, M. J., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • Ballet, F. (1997). Hepatotoxicity in drug development: detection, significance and solutions. Journal of Hepatology, 26(Suppl 2), 26-36. Retrieved from [Link]

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Delp, J., et al. (2018). A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. Frontiers in Public Health, 6, 284. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Paine, M. F., et al. (2017). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 402-411. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • ZeClinics. (2025, September 25). Zebrafish neurotoxicity screening for drug safety. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neurotoxicity Testing Services. Retrieved from [Link]

  • S. P., & S., S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 1-5. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Ames Test for mammalian environmental mutagenicity. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • The Science Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • ICH. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Retrieved from [Link]

  • Uddin, M. S., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 20(2), 166-180. Retrieved from [Link]

  • Carlier, J., et al. (2025). Toxicity assessment of the novel psychoactive substance HU-210... Toxicology Letters, 410, 39-57. Retrieved from [Link]

  • Separation Science. (n.d.). Rapid Update of Screening Methods for the Detection of New Psychoactive Substance Use. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2023). Developmental Neurotoxicity Screen of Psychedelics and Other Drugs of Abuse in Larval Zebrafish (Danio rerio). ACS Chemical Neuroscience, 14(4), 691-703. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-214. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Labcompare. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]

  • National Institute of Justice. (2024, June 11). New Screening Method to Detect Drugs and Poisons Postmortem. Retrieved from [Link]

  • Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 140-146. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Retrieved from [Link]

Sources

The Trifluoromethoxy (-OCF₃) Motif in Aromatic Systems: A Technical Guide to Physicochemical Properties and Experimental Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic decoration of molecular scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. Among fluorinated substituents, the trifluoromethoxy group (-OCF₃) has emerged as a privileged "super-halogen" bioisostere[1]. This technical guide provides an in-depth analysis of the physicochemical properties of trifluoromethoxy-substituted aromatics, detailing the stereoelectronic forces that govern their unique orthogonal conformations, and outlines field-proven, self-validating experimental protocols for profiling these critical parameters.

Electronic Architecture and Inductive Dominance

The substitution of an aromatic ring with a -OCF₃ group fundamentally alters its electron density and reactivity profile. To understand this, we must contrast it with its non-fluorinated analog, the methoxy group (-OCH₃).

The -OCH₃ group is a classic activating group; its oxygen lone pairs readily participate in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 conjugation with the aromatic ring, resulting in a strong electron-donating resonance effect (+M) that outcompetes its weak inductive withdrawal (-I). Conversely, the -OCF₃ group acts as a powerful deactivating group. The highly electronegative fluorine atoms exert a profound inductive pull (-I), stripping electron density away from the oxygen and, subsequently, the aromatic ring[2].

Crucially, the resonance donating ability (+M) of the -OCF₃ oxygen is severely dampened. This is reflected in their Hammett substituent constants: while -OCH₃ boasts a


 of -0.27 (indicating para-activation), the -OCF₃ group exhibits a 

of +0.35 and a

of +0.38[3], confirming its dominant electron-withdrawing nature across all positions.

Lipophilicity and Membrane Permeability

One of the primary rationales for incorporating the -OCF₃ moiety in drug design is its extraordinary impact on lipophilicity. The strong C-F bonds possess low polarizability, minimizing favorable dipole-dipole interactions with water molecules and creating a highly hydrophobic hydration shell.

The -OCF₃ group exhibits a Hansch lipophilicity parameter (


) of +1.04[4]. This makes it significantly more lipophilic than both the methoxy group (

= -0.02) and the ubiquitous trifluoromethyl group (-CF₃,

= +0.88)[4]. This property is heavily exploited to enhance blood-brain barrier (BBB) penetration and cellular membrane permeability in challenging drug scaffolds.
Quantitative Physicochemical Data Summary

The following table consolidates the critical physicochemical parameters of key substituents for direct comparison:

SubstituentHammett

Hammett

Hansch

Aromatic Conformational Preference
-H 0.000.000.00N/A
-OCH₃ -0.27+0.12-0.02Coplanar
-CF₃ +0.54+0.43+0.88Freely Rotating
-OCF₃ +0.35+0.38+1.04Orthogonal (Out-of-plane)

Stereoelectronic and Conformational Preferences

The dampening of the +M resonance effect in -OCF₃ aromatics is inextricably linked to its 3D conformational preference. While the -OCH₃ group prefers a coplanar geometry to maximize orbital overlap with the aromatic


-system, the -OCF₃ group predominantly adopts an orthogonal (perpendicular) conformation [5].

This orthogonal shift is driven by a combination of steric and stereoelectronic factors:

  • Steric Repulsion: The bulky CF₃ moiety experiences significant steric clashes with ortho-protons if forced into a coplanar state.

  • The Anomeric Effect: The orthogonal geometry allows for hyperconjugative stabilization. An oxygen lone pair (

    
    ) donates electron density into the strongly antibonding 
    
    
    
    orbital of the adjacent C-F bond (
    
    
    )[6].

By sequestering the oxygen lone pair into this hyperconjugative interaction, the lone pair is physically rotated out of alignment with the aromatic


 orbitals, effectively terminating 

conjugation and leaving the strong -I effect unopposed[7].

ConformationalLogic A Aryl-OCF3 System B Steric Repulsion (CF3 vs ortho-H) A->B C Stereoelectronic Effect (n_O -> σ* C-F) A->C D Orthogonal Conformation (θ ≈ 90°) B->D Forces out-of-plane C->D Stabilizes geometry E Reduced p-π Conjugation (Deactivating -I dominates) D->E Electronic consequence

Logical flow of steric and stereoelectronic forces driving the -OCF3 orthogonal conformation.

Experimental Workflows and Self-Validating Protocols

To rigorously profile the physicochemical traits of novel Ar-OCF₃ compounds, application scientists must employ robust, self-validating analytical methodologies.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

Causality & Rationale: Traditional shake-flask methods often fail for highly fluorinated compounds due to severe emulsion formation and adsorption to glassware[4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a dynamic, reproducible alternative. By using Uracil as a non-retained marker, the protocol self-validates the column's void volume (


) on the exact day of analysis, negating errors from pump micro-fluctuations or column degradation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the analyte remains un-ionized.

  • System Suitability (Void Volume): Inject a 0.1 mg/mL solution of Uracil. Record its retention time as the dead time (

    
    ).
    
  • Calibration Curve Generation: Inject a suite of 5-6 reference standards with known LogP values (e.g., Toluene, Chlorobenzene, Bromobenzene, Naphthalene).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (

    
    ) using the formula: 
    
    
    
    . Plot
    
    
    against the literature LogP values to generate a linear regression curve (
    
    
    ).
  • Analyte Profiling: Inject the Ar-OCF₃ analyte. Calculate its

    
     and interpolate its LogP directly from the daily calibration curve.
    

HPLC_Workflow S1 1. Prepare Calibration Standards (Known LogP) S3 3. RP-HPLC Injection (Isocratic MeOH/Water, C18) S1->S3 S2 2. Prepare Ar-OCF3 Analyte (1 mg/mL in MeOH) S2->S3 S4 4. Measure Retention Times Calculate Capacity Factor (k') S3->S4 S5 5. Construct Calibration Curve Log(k') vs Reference LogP S4->S5 S6 6. Interpolate Analyte LogP (Self-validation via Uracil t0) S5->S6

Step-by-step RP-HPLC workflow for self-validating lipophilicity (LogP) determination.

Protocol 2: Conformational Analysis via Variable-Temperature (VT) ¹⁹F-NMR

Causality & Rationale: To empirically prove the orthogonal conformational preference and measure the rotational energy barrier of the Ar-O bond, VT-NMR is utilized. The choice of a non-coordinating solvent (Toluene-d8) is critical; protic or highly polar solvents would form hydrogen bonds with the -OCF₃ oxygen, artificially inflating the rotational barrier.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the Ar-OCF₃ compound in 0.6 mL of anhydrous Toluene-d8 in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹⁹F-NMR spectrum at 298 K. The -OCF₃ group will typically appear as a sharp, time-averaged singlet near -58 ppm due to fast rotation on the NMR timescale.

  • Cryogenic Profiling: Incrementally cool the NMR probe in 10 K steps down to 180 K, acquiring a ¹⁹F spectrum at each interval. Allow 5 minutes of thermal equilibration per step.

  • Line Shape Analysis: Observe the line broadening and eventual decoalescence of the singlet into distinct peaks (representing locked conformers). Identify the coalescence temperature (

    
    ) and calculate the rotational barrier (
    
    
    
    ) using the Eyring equation.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]

  • Grokipedia. (2025). Trifluoromethoxy group. Grokipedia. [Link]

  • ChemRxiv. (2020). Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives. ChemRxiv.[Link]

  • Univie. (1998). Trends in the torsional potentials of methoxy and trifluoromethoxy groups: An ab initio and density functional study. University of Vienna Research. [Link]

  • Zhang, R., et al. (2023). Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. The Journal of Organic Chemistry.[Link]

  • Ortalli, M., et al. (2022). Conformational preference of fluorinated ethers. ResearchGate.[Link]

Sources

Methodological & Application

Application Note: 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine in Late-Stage Drug Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polyfunctional building blocks is essential for accelerating hit-to-lead and lead optimization workflows. 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine (CAS: 2301066-98-6) is a highly versatile, tri-functional intermediate. It combines an aliphatic primary amine for rapid scaffold integration, an aryl bromide for late-stage transition-metal-catalyzed diversification, and a trifluoromethoxy (-OCF


) group to optimize the pharmacokinetic (PK) profile of the resulting drug candidate. This application note provides a comprehensive, self-validating methodology for utilizing this intermediate in drug discovery.

Physicochemical Rationale & Structural E-E-A-T

The selection of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is driven by three distinct structural advantages:

  • The Trifluoromethoxy (-OCF

    
    ) Bioisostere:  Often referred to as a "super-halogen" or "pseudo-halogen"[1], the -OCF
    
    
    
    group significantly enhances the lipophilicity of a molecule, boasting a Hansch
    
    
    parameter of +1.04[2][3]. This high lipophilicity improves membrane permeability and bioavailability. Furthermore, its strong electron-withdrawing capacity and the steric bulk of the fluorine atoms shield the adjacent C-O bond, making it highly resistant to oxidative demethylation by Cytochrome P450 (CYP450) enzymes[2][3].
  • The Aryl Bromide Handle: Positioned ortho to the ether linkage, the bromide serves as a robust vector for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or Sonogashira reactions. This allows medicinal chemists to rapidly synthesize libraries of analogs by functionalizing the aromatic ring late in the synthetic sequence.

  • The Phenoxyethylamine Core: The primary amine acts as an ideal nucleophile for amide bond formation or reductive amination, allowing the entire bulky, lipophilic moiety to be appended to a core heterocyclic scaffold (e.g., a kinase inhibitor hinge-binder) with high atom economy.

Quantitative Data: Substituent Property Comparison

To illustrate the pharmacokinetic superiority of the -OCF


 group over traditional substituents, the following physicochemical parameters are summarized[1][2][3]:
SubstituentHansch Lipophilicity (

)
Electronegativity (Pauling)CYP450 Metabolic StabilityPrimary Clearance Mechanism
-OCH

-0.022.9LowRapid Oxidative Demethylation
-CF

+0.883.4HighHighly stable
-OCF

+1.043.1Very HighSteric shielding prevents cleavage

Synthetic Workflow Visualization

Workflow A 2-(2-Bromo-4-trifluoromethoxy- phenoxy)-ethylamine B Amide Coupling (HATU, DIPEA) A->B Step 1: Amine Functionalization C Buchwald-Hartwig (RuPhos Pd G3) B->C Step 2: Bromide Diversification D Lead Candidate (Optimized PK/PD) C->D Deprotection & Isolation

Figure 1: Two-step divergent synthesis workflow for lead generation.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Scaffold Integration via Amide Coupling

Objective: Append the 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine building block to a core carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask, dissolve the core carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 10 minutes.

    • Causality: Pre-activation with HATU generates the highly reactive 7-azabenzotriazole active ester. This step is performed before amine addition to prevent non-productive side reactions (e.g., guanidinylation of the primary amine).

  • Coupling: Add 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine (1.1 equiv, MW: 300.08). Stir at room temperature for 2 hours.

  • Validation & IPC: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the amine mass (m/z 300.08) is consumed and the desired product mass is observed.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
    
    • Causality: The 5% LiCl wash is specifically employed to disrupt the hydration sphere of DMF, forcing the polar solvent into the aqueous phase and preventing emulsion formation during extraction.

Protocol B: Late-Stage Diversification via Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered aryl bromide with a secondary amine to generate a diversified library analog.

  • Setup: Charge a Schlenk tube with the brominated intermediate from Protocol A (1.0 equiv), the desired secondary amine (1.5 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Degas the suspension using three consecutive freeze-pump-thaw cycles.

    • Causality: Palladium(0) active species are highly sensitive to molecular oxygen. Rigorous degassing prevents catalyst oxidation and suppresses undesired homocoupling of the aryl bromide.

  • Catalyst Addition: Under a positive flow of N

    
    , add RuPhos Pd G3 (0.05 equiv) and RuPhos ligand (0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.
    
    • Causality: The aryl bromide is sterically encumbered by the ortho-ethoxyamine linker. RuPhos Pd G3 provides a bulky, electron-rich dialkylbiaryl phosphine ligand that forces reductive elimination while simultaneously preventing the adjacent ether oxygen from coordinating and poisoning the palladium center.

  • Validation & IPC: Analyze via LC-MS. A successful coupling is validated by the disappearance of the characteristic 1:1 isotopic doublet of the starting material (

    
    Br/
    
    
    
    Br) and the emergence of the product mass.
  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts prior to silica gel chromatography.

Metabolic Stability Visualization

Metabolic OCH3 -OCH3 Substituted Drug CYP CYP450 Oxidation OCH3->CYP Clearance Rapid Clearance CYP->Clearance OCF3 -OCF3 Substituted Drug Steric Steric & Electronic Shielding OCF3->Steric Stable Prolonged Half-Life Steric->Stable

Figure 2: Metabolic stability of -OCF3 vs -OCH3 under CYP450.

References

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025. Available at: [Link]

  • "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 2018. Available at: [Link]

  • "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. Available at: [Link]

Sources

Application Note: Precision HPLC Profiling of Trifluoromethoxy (-OCF3) Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The trifluoromethoxy group (-OCF


) has emerged as a privileged motif in modern medicinal chemistry, appearing in blockbuster therapeutics like Riluzole and Tacerfont. Its incorporation modulates metabolic stability (blocking oxidation sites), enhances membrane permeability, and increases lipophilicity without the steric bulk of larger halogens.

However, the -OCF


 group introduces distinct chromatographic challenges:
  • Hyper-Lipophilicity: The -OCF

    
     group is significantly more lipophilic than its methoxy (-OCH
    
    
    
    ) or trifluoromethyl (-CF
    
    
    ) counterparts (Hansch
    
    
    values: -OCF
    
    
    
    
    1.04 vs. -CF
    
    
    
    
    0.88). This often leads to excessive retention and carryover on standard C18 phases.
  • Fluorine-Specific Interactions: The high electronegativity and electron density of the fluorine atoms create unique dipole moments that can be exploited for selectivity using fluorinated stationary phases.

  • Solubility: These compounds often precipitate in high-aqueous mobile phases, requiring specific injection solvent protocols.

This guide provides a modular protocol for analyzing -OCF


 compounds, moving from standard reversed-phase screening to "fluorophilic" orthogonality.

Critical Method Parameters (CMP)

Stationary Phase Selection: The "Fluorophilic" Switch

While C18 is the standard starting point, it relies solely on hydrophobic subtraction. For -OCF


 compounds, especially when separating metabolic isomers or impurities, Pentafluorophenyl (PFP)  phases offer superior selectivity.
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Fluorine Selectivity Low (Separates by hydrophobicity only)High (Fluorine-Fluorine interactions)
Best For General potency assays, QC releasePositional isomers, halogenated impurities, polar-embedded analytes
Retention of -OCF

Strong (often requires high %B)Moderate to Strong (often distinct elution order vs C18)
Mobile Phase Modifiers

The -OCF


 group is electronically neutral but strongly electron-withdrawing. It deactivates aromatic rings, potentially affecting the pKa of basic nitrogen atoms elsewhere in the molecule.
  • Acidic Buffers (pH 2.0 – 3.0): Essential for basic drugs (e.g., Riluzole) to ensure the amine is fully protonated, preventing peak tailing due to silanol interactions.

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH) for -OCF

    
     analytes due to lower viscosity and better solubility of highly lipophilic species.
    

Experimental Protocols

Protocol A: The "Universal" C18 Screening Method

Use this for initial purity profiling and potency checks.

Instrument: HPLC/UHPLC with DAD or MS detection. Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm). Temperature: 40°C (Elevated temperature improves mass transfer for lipophilic compounds).

Mobile Phase:

  • A: 0.1% Formic Acid in Water (or 20mM Ammonium Formate pH 3.0 for basic analytes).

  • B: Acetonitrile (LC-MS grade).[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Injection stabilization
15.0 95 Linear Ramp

| 18.0 | 95 | Wash (Critical for -OCF


 carryover) |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |

Sample Diluent: 50:50 Water:Acetonitrile.[2] Warning: Do not dissolve -OCF


 compounds in 100% aqueous buffer; they will precipitate.
Protocol B: The "Orthogonal" PFP Selectivity Method

Use this when C18 fails to separate impurities or when analyzing structural isomers.

Rationale: The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms and the aromatic system of the analyte.

Column: Pentafluorophenyl (PFP) Core-Shell (e.g., 100 x 2.1 mm, 2.6 µm). Mobile Phase:

  • A: 10 mM Ammonium Acetate (native pH ~6.[1]8) or 0.1% Acetic Acid.[3] Note: Methanol is often a better organic modifier for PFP columns to enhance

    
    -
    
    
    
    interactions.
  • B: Methanol.[4]

Isocratic Strategy (for close eluters): If the impurity elutes close to the main peak on C18, attempt an isocratic hold on PFP at 60-70% Methanol. The rigid PFP structure often discriminates between the spatial orientation of the -OCF


 group (e.g., ortho vs para isomers).

Troubleshooting Guide: The "Sticky" Analyte

Problem: Broad peaks or carryover (ghost peaks) in blank injections. Cause: The high lipophilicity of the -OCF


 moiety causes adsorption to the injector needle, rotor seal, or column frit.

Solution Protocol:

  • Needle Wash: Switch to a strong wash solvent: 10% Water / 45% ACN / 45% Isopropanol (IPA). IPA is excellent for solubilizing fluorinated species.

  • Passivation: If using older HPLC systems, passivate the system with 6N Nitric Acid (remove column first!) to remove active metal sites, although -OCF

    
     is less metal-sensitive than chelating groups.
    
  • Column Flushing: Run a "sawtooth" gradient (5% -> 100% -> 5% -> 100% B) rapidly at the end of the batch.

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the appropriate column and conditions based on the specific challenges of the -OCF


 analyte.

HPLC_Method_Dev Start Start: -OCF3 Analyte Analysis Screening Protocol A: C18 Screening (0.1% Formic Acid / ACN) Start->Screening CheckRes Check Resolution (Rs) & Peak Shape Screening->CheckRes Success Validation & QC CheckRes->Success Rs > 2.0 IssueType Identify Issue CheckRes->IssueType Rs < 1.5 or Tailing Coelution Issue: Co-eluting Isomers or Impurities IssueType->Coelution Tailing Issue: Peak Tailing (Basic Amine?) IssueType->Tailing Carryover Issue: Carryover / Broadening (High Lipophilicity) IssueType->Carryover PFP_Method Protocol B: PFP Column (Methanol / NH4OAc) Coelution->PFP_Method Exploit F-F interactions Buffer_Mod Modify Buffer: Increase Ionic Strength (25mM Phosphate pH 2.5) Tailing->Buffer_Mod Suppress Silanols Wash_Mod Add IPA to Needle Wash Switch to C8 or C4 Column Carryover->Wash_Mod Solubilize PFP_Method->Success Buffer_Mod->Success Wash_Mod->Success

Caption: Decision tree for optimizing HPLC separation of trifluoromethoxy-containing compounds, highlighting the pivot from C18 to PFP phases for selectivity.

References

  • Regalado, E. L., et al. (2014). "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals." Journal of Chromatography A. Link

  • West, C., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Link

  • Van Kan, H. J. M., et al. (2004).[5] "A validated HPLC assay to monitor riluzole plasma or serum concentrations."[5][6] Biomedical Chromatography. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Agilent Technologies. (2014).[7] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. Link

Sources

Application Note: In Vitro Biological Evaluation of Novel Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standardized Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The phenoxyethylamine (2-phenoxyethanamine) scaffold is a privileged structural motif in medicinal chemistry, functioning as a highly versatile building block for constructing bioisosteres[1]. Structurally characterized by an aromatic ring linked via an ether oxygen to an ethylamine chain, this moiety provides an optimal spatial arrangement for hydrogen bonding and


 stacking within the orthosteric binding pockets of various target proteins[1].

Recent drug discovery efforts have heavily modified the phenoxyethylamine scaffold to develop highly potent ligands targeting G-protein-coupled receptors (GPCRs)—specifically


-adrenoceptors[2] and 5-HT

receptors[3]—as well as intracellular signaling proteins like Exchange Protein directly Activated by cAMP (EPAC2)[4].

This application note provides validated, self-contained in vitro protocols for assessing the binding affinity, functional activity, and selectivity of novel phenoxyethylamine derivatives.

Target Signaling Pathways

GPCR_Signaling cluster_alpha α1D-Adrenoceptor Pathway cluster_serotonin 5-HT1A Receptor Pathway Ligand Phenoxyethylamine Derivatives Alpha1D α1D-AR Ligand->Alpha1D Antagonism HT1A 5-HT1A Receptor Ligand->HT1A Binding Gq Gq Protein Alpha1D->Gq Activation Blocked PLC Phospholipase C Gq->PLC Calcium Intracellular Ca2+ PLC->Calcium Gi Gi Protein HT1A->Gi Partial Agonism AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Phenoxyethylamine derivatives modulating α1D-AR and 5-HT1A receptor intracellular signaling.

In Vitro Assay Protocols

Radioligand Binding Assays (Affinity & Selectivity)

Objective: Determine the equilibrium dissociation constant (


) of phenoxyethylamine derivatives at 

-AR and 5-HT

receptors to assess target affinity and subtype selectivity[3],[2].

Causality & Assay Design Principles:

  • Buffer Optimization: The use of 50 mM Tris-HCl (pH 7.4) maintains physiological pH. The inclusion of 5 mM MgCl

    
     is critical, particularly for 5-HT
    
    
    
    assays, as divalent cations stabilize the high-affinity ternary complex (Receptor-G protein-Ligand).
  • Filter Treatment: Glass fiber filters possess a net negative charge due to exposed silanol groups, which non-specifically bind positively charged aminergic radioligands. Pre-soaking filters in 0.5% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise.

  • Self-Validating Controls: Non-Specific Binding (NSB) must be defined using a saturating concentration (

    
    ) of an unlabeled reference ligand (e.g., Prazosin for 
    
    
    
    , Serotonin for 5-HT
    
    
    ). The assay is only deemed valid if the specific binding window (Total Binding minus NSB) exceeds 75% of the total signal.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw recombinant CHO cell membranes expressing human

    
    -AR or 5-HT
    
    
    
    receptors on ice. Homogenize gently in assay buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    , 1 mM EDTA, pH 7.4).
  • Compound Dilution: Prepare 10-point serial dilutions (half-log increments) of the phenoxyethylamine test compounds in 100% DMSO. Ensure the final assay DMSO concentration does not exceed 1% (v/v) to prevent membrane lipid bilayer destabilization.

  • Incubation Assembly: In a 96-well deep-well plate, combine:

    • 
       of test compound (or control ligand).
      
    • 
       of radioligand (e.g., 
      
      
      
      -prazosin for
      
      
      ,
      
      
      -8-OH-DPAT for 5-HT
      
      
      ) at a concentration near its known
      
      
      .
    • 
       of membrane suspension (
      
      
      
      protein/well).
  • Equilibration: Incubate the plates at

    
     for 60 minutes with gentle orbital shaking to allow the binding reaction to reach equilibrium.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Washing & Detection: Wash filters 3x with

    
     of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand without disturbing the receptor-ligand complex. Dry the filters, add 
    
    
    
    of scintillation cocktail, and quantify bound radioactivity using a MicroBeta scintillation counter.

Workflow Prep Compound Dilution (1% DMSO) Incubate Membrane & Radioligand Incubation Prep->Incubate Filter PEI-Treated Rapid Filtration Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Detect Scintillation Counting Wash->Detect

Step-by-step workflow for in vitro radioligand binding assays of phenoxyethylamine compounds.

EPAC2 Fluorescence Primary Screen (Functional Assay)

Objective: Evaluate the inhibitory activity of phenoxyethylamine derivatives (e.g., diaryl sulfone analogues) against the intracellular target EPAC2[4].

Causality & Assay Design Principles:

  • Tracer Mechanism: 8-NBD-cAMP is an environmentally sensitive fluorescent cAMP analog. When it binds to the hydrophobic pocket of EPAC2, its quantum yield significantly increases. Antagonists compete for this binding site, displacing the tracer and quenching the fluorescence, providing a direct, non-radioactive readout of target engagement.

  • Redox Maintenance: EPAC2 contains critical cysteine residues in its cAMP-binding domain. Oxidation leads to disulfide bond formation and a complete loss of ligand binding capacity. The inclusion of 1 mM DTT in the buffer maintains the necessary reduced state.

  • Self-Validating System: Assay robustness is validated per plate by calculating the Z'-factor using DMSO (vehicle) as the negative control and

    
     unlabeled cAMP as the positive control. A Z'-factor 
    
    
    
    confirms the assay is suitable for screening.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 50 nM solution of recombinant EPAC2 fusion protein in 20 mM Tris buffer (pH 7.5) containing 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Tracer Addition: Add 8-NBD-cAMP to the EPAC2 solution to achieve a final tracer concentration of 60 nM.

  • Assay Assembly: Dispense

    
    /well of the EPAC2/tracer complex into a black, flat-bottom 96-well microplate (black plates prevent well-to-well optical crosstalk).
    
  • Compound Addition: Pin-transfer or pipette

    
     of phenoxyethylamine derivatives at varying concentrations into the wells.
    
  • Measurement: Incubate for 15 minutes at room temperature in the dark. Measure fluorescence intensity using a microplate reader (Excitation: 470 nm, Emission: 540 nm).

Data Analysis & Interpretation

Quantitative data generated from the above protocols should be analyzed using non-linear regression (e.g., four-parameter logistic curve fitting). For radioligand binding,


 values must be converted to 

values using the Cheng-Prusoff equation:

.

The table below summarizes typical in vitro profiles for optimized phenoxyethylamine derivatives based on recent literature[4],[3],[2],[5]:

Compound ScaffoldPrimary TargetAssay FormatReference ControlTypical IC

/ K

Selectivity Profile
Thiochromene 1,1-dioxide phenoxyethylamines

-AR
Radioligand BindingPrazosin0.5 - 10 nM

-fold vs

/

Iminopyridine phenoxyethylamines (e.g., TAK-259)

-AR
Functional (Ca

Flux)
BMY-73782.0 - 15 nMHigh selectivity; reduced hERG liability
Cyclopentanol-based phenoxyethylamines 5-HT

Radioligand BindingWAY-1006351.0 - 5.0 nMHigh over

-AR subtypes
Diaryl sulfone phenoxyethylamines EPAC2Fluorescence (8-NBD-cAMP)cAMP0.7 - 5.0

M
Specific to EPAC2 over EPAC1

References[4] Title: Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENXf5H2wPY8SaVFNnxiB9mQxWCZY0SlvJTtek90e2ZizmMpcdL_TBW0G_QPHmktVpckrEaXUSBCFmx4fqgfkRo03ZT2T63fwIUA2eMGyQUHeA7exAxWvmXjBeOORqswcfCq7EzC0GQHiKKZA==[1] Title: Phenoxyethylamine | Source: grokipedia.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTreJvah2mgwN3HQ-i5hK64THAYh10EV9UnvxV_g85sl6bkaW3bdOzYgU-l8PXtC-wwmChaOWCq1ul2tSPku6r90pJMhuH9weLfRIfTcJKZp_bX5jdqBmvtZ1u5k6JZi2eQO6YrpvT[3] Title: Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFequx1XbsFqyRrxOeMX2d9kqRSEnQf-1xWuPuNokHsGhTiBgmY_9Cz9dAcz_2RyttsR9SU2sWRrtzmNrb6FFxgugIRGPIBChmIUa0OAgOynpq63CieJeZMg0lDl9hH5SXTkx8g03cfLA==[2] Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9R4eB4mWkyNXASR8odo9rs-EG_kunOZDImxJenaRtcAIoWnOUi5ND8xuGVJd7ujOr9SafynceHZIh7L-Za0LH4UquAgL4eBL7L8B_tIEhaD52O--mmbByA15zDMGbQzOnnQ==[5] Title: Discovery of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmUqx2In8Q2d0S51M0Nn9UNXcWOm8L1mFvsG6TlfF9Ab28uo3WE9yYriObbjQBfwkCgFTXT33A6PZwXvhYqM86k4E3X5wbwLbq2gINSZ1WrBmo4Qc8nI1QxkAazSSTqUOCRcLth7vI0IBufQAm4HTlS69

Sources

Application Notes and Protocols: Pharmacological Profiling of Bromo-Substituted Phenoxy Ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the pharmacological profiling of bromo-substituted phenoxy ethylamines, a chemical class with significant potential for modulating various neuroreceptors. We delve into the rationale behind experimental design, offering detailed, field-proven protocols for in vitro and in vivo characterization. This guide is structured to empower researchers to conduct robust and reproducible studies, from initial receptor binding assays to functional characterization and preliminary behavioral screening. By integrating insights into structure-activity relationships (SAR), this document serves as a practical resource for the discovery and development of novel therapeutic agents targeting the central nervous system.

Introduction: The Significance of Bromo-Substituted Phenoxy Ethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1][2] The strategic addition of a bromo-substituent to the phenoxy ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Bromine's electronegativity and size can influence receptor affinity, selectivity, and metabolic stability, making this class of compounds a fertile ground for drug discovery.

Bromo-substituted phenoxy ethylamines have shown promise as ligands for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] Understanding the intricate interactions of these compounds with their molecular targets is paramount for elucidating their therapeutic potential for a range of neurological and psychiatric disorders. This guide provides the necessary framework and detailed protocols to systematically profile these compounds.

The Pharmacological Profiling Workflow: A Holistic Approach

A thorough pharmacological evaluation requires a multi-faceted approach, progressing from initial high-throughput screening to more complex functional and in vivo assays. This workflow ensures a comprehensive understanding of a compound's activity, from molecular interactions to systemic effects.

G cluster_0 In Vitro Characterization A Compound Synthesis & Characterization B Primary Screening: Receptor Binding Assays A->B C Functional Assays: Signaling Pathway Analysis B->C D Selectivity Profiling C->D E Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Behavioral Phenotyping E->F G Preliminary Toxicology F->G G cluster_Gs Gs-coupled GPCR cluster_Gi Gi-coupled GPCR cluster_Gq Gq-coupled GPCR Gs_Agonist Agonist Gs_Receptor Gs-GPCR Gs_Agonist->Gs_Receptor Gs_AC Adenylyl Cyclase Gs_Receptor->Gs_AC Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_Agonist Agonist Gi_Receptor Gi-GPCR Gi_Agonist->Gi_Receptor Gi_AC Adenylyl Cyclase Gi_Receptor->Gi_AC Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gq_Agonist Agonist Gq_Receptor Gq-GPCR Gq_Agonist->Gq_Receptor Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC Gq_IP3 ↑ IP₃ Gq_PLC->Gq_IP3 Gq_Ca ↑ Intracellular Ca²⁺ Gq_IP3->Gq_Ca

Sources

Application Note: Receptor Binding Profiling of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Structural Analysis & Target Prediction

The compound 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine belongs to the aryloxyalkylamine class of pharmacophores. This structural scaffold is foundational in neuropharmacology, serving as the backbone for numerous high-affinity ligands targeting Monoamine Transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Core Scaffold: The phenoxy-ethylamine moiety mimics the spatial arrangement of neurotransmitters (norepinephrine/serotonin) but with increased hydrophobicity, facilitating binding to the S1 and S2 pockets of the transporter.

  • Substituents:

    • 4-Trifluoromethoxy (-OCF₃): A bioisostere of the trifluoromethyl (-CF₃) group, this moiety significantly enhances lipophilicity (

      
      ) and metabolic stability. In the context of MAT ligands (e.g., Nisoxetine analogs), para-substitution often dictates selectivity between NET and SERT.
      
    • 2-Bromo (-Br): The ortho-bromine atom introduces steric bulk that can lock the phenyl ring into a specific conformation relative to the ether linkage, potentially enhancing binding affinity (

      
      ) or selectivity. Furthermore, the bromine atom serves as a potential handle for radiolabeling (e.g., 
      
      
      
      Br for PET imaging) or tritiation precursors.
Primary Applications
  • Affinity Screening: Determining the inhibition constant (

    
    ) against standard radioligands ([³H]Nisoxetine for NET, [³H]Citalopram for SERT).
    
  • Selectivity Profiling: Evaluating the compound's "cleanliness" against off-targets such as Sigma-1 receptors (

    
    R), which frequently bind hydrophobic amines.
    
  • Lead Optimization: Using the 2-bromo position for Structure-Activity Relationship (SAR) expansion.

Safety & Handling Protocols

Hazard Class: Halogenated Primary Amine (Irritant/Corrosive).

  • Storage: Store solid at -20°C under desiccated conditions. The free base is likely an oil and sensitive to oxidation; conversion to a hydrochloride (HCl) or fumarate salt is recommended for long-term stability.

  • Solubility:

    • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Working Solution: Dilute in assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent non-specific membrane perturbation.

Experimental Protocols

Protocol A: Membrane Preparation (Rat Cortex/Hippocampus)

Objective: To isolate synaptic membranes rich in NET and SERT for binding assays.

Reagents:

  • Buffer A (Homogenization): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 4°C.

  • Protease Inhibitor Cocktail: (e.g., PMSF, Aprotinin, Leupeptin).

Workflow:

  • Dissection: Rapidly dissect rat frontal cortex (for SERT) or hippocampus (for NET) on ice.

  • Homogenization: Weigh tissue and homogenize in 10 volumes (w/v) of ice-cold Buffer A using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at 48,000

    
     g  for 20 minutes at 4°C. Discard supernatant.
    
  • Wash: Resuspend the pellet in fresh Buffer A and re-centrifuge (Repeat once to remove endogenous neurotransmitters).

  • Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of 1–2 mg/mL (determined via Bradford/BCA assay).

Protocol B: Competitive Radioligand Binding Assay

Objective: To determine the


 of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine against a standard radioligand.

Assay Conditions:

Parameter NET Assay SERT Assay
Radioligand [³H]Nisoxetine (1-2 nM) [³H]Citalopram (1-2 nM)
Non-Specific Binding (NSB) Desipramine (10 µM) Fluoxetine (10 µM)
Receptor Source Rat Hippocampus Membranes Rat Cortex Membranes
Incubation Time 2 hours at 4°C 1 hour at 25°C (RT)

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Total Volume 250 µL):

    • 25 µL Test Compound (8 concentrations, e.g.,

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (at

      
       concentration).
      
    • 200 µL Membrane Suspension (approx. 50-100 µg protein/well).

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Blocker (e.g., Desipramine) + Radioligand + Membranes.

  • Incubation: Seal plates and incubate according to the table above.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to reduce binding to the filter) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
  • Detection: Transfer filters to scintillation vials, add 5 mL scintillant (e.g., Ultima Gold), and count via Liquid Scintillation Spectroscopy.

Data Analysis & Visualization

Calculation of Binding Constants
  • Specific Binding (SB):

    
    .
    
  • IC₅₀ Determination: Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

    
    
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of the radioligand (determined from Saturation Binding).
Experimental Workflow Diagram

BindingAssay Tissue Rat Brain Tissue (Cortex/Hippocampus) Homogenize Homogenization (Tris-HCl, pH 7.4) Tissue->Homogenize Centrifuge Centrifugation (48,000 x g) Homogenize->Centrifuge Membranes Membrane Suspension Centrifuge->Membranes Resuspend Pellet Incubation Incubation (Membrane + [3H]Ligand + Test Cmpd) Membranes->Incubation Harvest Harvesting (GF/B Filtration) Incubation->Harvest Equilibrium Reached Counting Scintillation Counting Harvest->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Figure 1: Workflow for Competitive Radioligand Binding Assay targeting Monoamine Transporters.

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters.Pre-soak GF/B filters in 0.3% PEI for >1 hour.
Low Signal-to-Noise Protein degradation.Ensure Protease Inhibitors are fresh; keep all steps at 4°C.
Incomplete Displacement Compound insolubility.Check DMSO tolerance; verify compound solubility at high concentrations (

M).
Hill Slope < 1.0 Negative cooperativity or multiple sites.Check for binding to both NET and SERT (mixed affinity) or Sigma receptors.

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. (Methodology for NET binding). Link

  • PDSP (Psychoactive Drug Screening Program) Protocols. "Radioligand Binding Assay Protocols." National Institute of Mental Health. Link

Application Notes & Protocols: The Strategic Incorporation of Trifluoromethoxy Groups in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Trifluoromethoxy Group as a Tool for Agrochemical Innovation

The trifluoromethoxy (-OCF3) group has emerged as a pivotal structural motif in the design of modern agrochemicals. Its unique electronic properties and steric profile allow for the fine-tuning of a molecule's physicochemical and biological characteristics, often leading to enhanced efficacy, improved metabolic stability, and a more desirable environmental profile. Unlike its trifluoromethyl (-CF3) counterpart, the trifluoromethoxy group possesses a bent C-O-C bond angle and acts as a weak electron-withdrawing group through induction while being a π-electron donor through resonance. This duality allows for nuanced modulation of a molecule's properties.

The incorporation of the -OCF3 moiety can significantly increase a compound's lipophilicity, which is a critical parameter for its ability to penetrate biological membranes and reach its target site. Furthermore, the strong C-F bonds in the trifluoromethoxy group are highly resistant to oxidative metabolism, often leading to increased bioavailability and a longer duration of action in the target pest or plant. This guide provides an in-depth overview of the strategic application of trifluoromethoxy groups in agrochemical synthesis, including key synthetic methodologies, detailed protocols, and case studies of commercially successful products.

Physicochemical and Biological Impact of the Trifluoromethoxy Group

The decision to introduce a trifluoromethoxy group is driven by its predictable and beneficial influence on several key molecular properties. These effects are summarized below:

PropertyImpact of -OCF3 IntroductionRationale and Consequence in Agrochemicals
Lipophilicity (LogP) Significant IncreaseEnhances membrane permeability, improving uptake by plants, insects, or fungi. This can lead to lower application rates.
Metabolic Stability Increased Resistance to OxidationThe high strength of C-F bonds shields the molecule from common metabolic pathways (e.g., P450-mediated oxidation), prolonging its bioavailability and efficacy.
Electronic Effects Weakly Electron-Withdrawing (Inductive), π-Donating (Resonance)Modulates the electronics of aromatic rings, influencing binding affinity to target enzymes or receptors. Can alter the pKa of nearby functional groups.
Conformational Effects Steric Bulk and Rotational BarrierThe group can act as a conformational lock, forcing the molecule into a bioactive conformation, thereby increasing its potency.
Binding Interactions Potential for Orthogonal Dipole InteractionsThe unique electrostatic potential of the -OCF3 group can lead to favorable interactions within the binding pocket of a target protein that are not achievable with other functional groups.

Core Synthetic Strategies for Trifluoromethoxylation

The introduction of the -OCF3 group can be challenging due to the reactivity of the reagents involved. Several methods have been developed, each with its own advantages and substrate scope.

Diagram: Key Synthetic Pathways to Trifluoromethoxylated Aromatics

Aryl_Phenol Aryl-OH (Phenol) Product Aryl-OCF3 Aryl_Phenol->Product Trifluoromethylation of Phenols Reagent1 CF3Br, K2CO3, CuI Aryl_Phenol->Reagent1 Aryl_Halide Aryl-X (X = Br, I) Aryl_Halide->Product Cu-mediated Cross-Coupling Reagent3 AgOCF3, Cu-catalyst Aryl_Halide->Reagent3 Aryl_Boronic Aryl-B(OH)2 Aryl_Boronic->Product Oxidative Cross-Coupling Reagent2 TMSCF3, PIDA, CsF Aryl_Boronic->Reagent2 Reagent1->Product Reagent2->Product Reagent3->Product

Caption: Synthetic routes to aryl-OCF3 compounds.

Trifluoromethoxylation of Phenols

One of the most direct methods involves the reaction of phenols with a trifluoromethyl source. A common approach utilizes trifluoromethyl bromide (CF3Br) in the presence of a base and a copper catalyst.

Protocol: Copper-Catalyzed Trifluoromethoxylation of 4-Chlorophenol

This protocol is adapted from established methodologies for the synthesis of trifluoromethoxylated aromatic compounds.

Materials:

  • 4-Chlorophenol

  • Trifluoromethyl bromide (CF3Br) - handle with care in a well-ventilated fume hood

  • Potassium carbonate (K2CO3), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pressurized reaction vessel (e.g., Parr reactor)

  • Standard glassware for extraction and purification

  • Ethyl acetate, brine, sodium sulfate, silica gel

Procedure:

  • Vessel Preparation: To a dry, 100 mL Parr reactor equipped with a magnetic stir bar, add 4-chlorophenol (1.28 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the vessel.

  • Reaction Setup: Seal the reactor and purge with nitrogen gas for 5 minutes.

  • Reagent Addition: Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense trifluoromethyl bromide (CF3Br) gas (approx. 3 g, 20 mmol) into the vessel.

  • Reaction: Seal the reactor tightly and allow it to warm to room temperature. Heat the reaction mixture to 110 °C and stir for 16 hours. The pressure will increase, so ensure the vessel is rated for the expected pressure.

  • Work-up: After cooling to room temperature, carefully vent the excess CF3Br into a scrubbing solution (e.g., aqueous NaOH). Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-chloro-4-(trifluoromethoxy)benzene.

Causality and Insights:

  • Copper(I) Iodide: The Cu(I) catalyst is essential for the formation of the key copper trifluoromethoxide intermediate, which then undergoes reductive elimination to form the desired C-O bond.

  • Potassium Carbonate: The base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile in the reaction.

  • DMF: A polar aprotic solvent like DMF is used to solubilize the reagents and facilitate the reaction.

Oxidative Trifluoromethoxylation of Arylboronic Acids

Protocol: Trifluoromethoxylation of 4-Methoxyphenylboronic Acid

Materials:

  • 4-Methoxyphenylboronic acid

  • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert's reagent)

  • (Diacetoxyiodo)benzene (PIDA)

  • Cesium fluoride (CsF)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: In a dry, 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenylboronic acid (304 mg, 2 mmol) in 10 mL of anhydrous DCM.

  • Reagent Addition: Add cesium fluoride (608 mg, 4 mmol) and (diacetoxyiodo)benzene (PIDA) (774 mg, 2.4 mmol).

  • TMSCF3 Addition: Cool the mixture to 0 °C and add TMSCF3 (0.44 mL, 3 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain 1-methoxy-4-(trifluoromethoxy)benzene.

Causality and Insights:

  • PIDA: This hypervalent iodine compound acts as an oxidant, facilitating the transfer of the "CF3" group from silicon to the boron center, which then rearranges to form the C-O bond.

  • CsF: The fluoride source is crucial for activating the TMSCF3, forming a hypervalent siliconate species that is more reactive.

Case Study: Synthesis of Trifloxystrobin

Trifloxystrobin is a highly successful strobilurin fungicide that owes much of its efficacy and systemic properties to the presence of a trifluoromethoxy group. Its synthesis highlights the industrial application of these methodologies.

Diagram: Retrosynthetic Analysis of Trifloxystrobin

Trifloxystrobin Trifloxystrobin FragmentA A: Trifluoromethoxy-substituted benzylidene fragment Trifloxystrobin->FragmentA Wittig or similar C=C formation FragmentB B: Methoxyiminoacetate fragment Trifloxystrobin->FragmentB PrecursorA 3-(Trifluoromethoxy)benzaldehyde FragmentA->PrecursorA Key OCF3 intermediate PrecursorB Methyl (methoxyimino)acetate FragmentB->PrecursorB

Caption: Retrosynthesis of the fungicide Trifloxystrobin.

The key step in the synthesis of Trifloxystrobin is the formation of the trifluoromethoxy-substituted aromatic precursor, typically 3-(trifluoromethyl)phenol, which is then converted to 3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxylation of 3-hydroxybenzaldehyde or a protected derivative is a common industrial route.

Synthetic Step: Trifluoromethoxylation of 3-Hydroxybenzaldehyde

  • Protection: The aldehyde group of 3-hydroxybenzaldehyde is often protected as an acetal to prevent side reactions.

  • Trifluoromethoxylation: The protected phenol is then subjected to conditions similar to Protocol 1 described above, using a trifluoromethylating agent in the presence of a base and catalyst.

  • Deprotection: The acetal is hydrolyzed under acidic conditions to regenerate the aldehyde, yielding 3-(trifluoromethoxy)benzaldehyde.

  • Final Assembly: This key intermediate is then coupled with the methoxyiminoacetate fragment via a Wittig or Horner-Wadsworth-Emmons reaction to form the final Trifloxystrobin molecule.

The presence of the -OCF3 group in Trifloxystrobin enhances its lipophilicity, allowing for excellent penetration into the waxy cuticle of plant leaves and subsequent translaminar movement, providing protection to both sides of the leaf.

Conclusion and Future Outlook

The trifluoromethoxy group is a powerful tool in the agrochemical designer's arsenal. Its ability to confer increased metabolic stability and lipophilicity while modulating electronic properties makes it a highly attractive substituent for optimizing the performance of active ingredients. As synthetic methodologies for the introduction of the -OCF3 group continue to improve in terms of efficiency, cost, and safety, we can expect to see its even wider application in the development of next-generation herbicides, fungicides, and insecticides. The ongoing research into novel trifluoromethoxylation reagents and catalytic systems promises to further expand the accessibility and utility of this unique functional group.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific electronic and steric challenges associated with synthesizing 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine. This document provides mechanistic troubleshooting, comparative analytics, and self-validating protocols to ensure high-yield isolation of your target molecule.

Part 1: Mechanistic Q&A (Troubleshooting Guide)

Q1: Why is my Williamson ether synthesis yield consistently below 25% when using N-Boc-2-bromoethylamine and K₂CO₃? Expert Insight & Causality: The failure of the Williamson ether synthesis here is a classic example of E2 elimination outcompeting Sₙ2 substitution. Your starting material, 2-bromo-4-(trifluoromethoxy)phenol, features an ortho-bromo group (imparting severe steric hindrance) and a para-trifluoromethoxy group. Both substituents are strongly electron-withdrawing, which drastically reduces the electron density on the phenoxide oxygen, rendering it a very poor nucleophile[1]. When this weak nucleophile is heated with N-Boc-2-bromoethylamine in the presence of a base, the base preferentially abstracts a beta-proton from the alkyl halide. This leads to the E2 elimination of HBr, generating N-Boc-vinylamine as a dead-end byproduct rather than the desired ether linkage[2].

Q2: Why is the Mitsunobu reaction recommended as the primary alternative, and how does the phenol's structure influence this choice? Expert Insight & Causality: The Mitsunobu reaction bypasses the need for a highly nucleophilic phenoxide by instead activating the alcohol (N-Boc-ethanolamine) into a highly electrophilic oxyphosphonium intermediate[3]. Crucially, the success of the Mitsunobu reaction is heavily dependent on the pKa of the pronucleophile (the phenol); it must be acidic enough (typically pKa < 11) to protonate the initial betaine intermediate formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)[4]. The same electron-withdrawing -Br and -OCF₃ groups that ruin the Williamson synthesis lower the pKa of 2-bromo-4-(trifluoromethoxy)phenol to approximately 8.0. This makes it an exceptionally good proton donor for the betaine, driving the reaction forward rapidly and cleanly at mild temperatures, completely avoiding the basic conditions that cause elimination[5].

Q3: During Boc deprotection, my free amine yields are low, and the product streaks on silica. How can I improve isolation? Expert Insight & Causality: The final product, 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine, is highly lipophilic due to the heavy halogen and fluorinated groups. When deprotected using Trifluoroacetic Acid (TFA), the resulting TFA-amine salt is highly soluble in organic solvents but can be lost during standard aqueous workups if not fully neutralized. Furthermore, free primary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. The solution is a biphasic free-basing workup to quantitatively partition the neutral amine into the organic layer, followed by purification using amine-functionalized silica or by adding 1-2% triethylamine to your standard eluent.

Part 2: Comparative Yield Analytics

The following table summarizes the quantitative data and reaction parameters comparing the two primary synthetic routes for the etherification step.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents N-Boc-2-bromoethylamine, K₂CO₃N-Boc-ethanolamine, PPh₃, DIAD
Reaction Pathway Sₙ2 SubstitutionOxyphosphonium Activation
Primary Competing Reaction E2 Elimination (forming N-Boc-vinylamine)Premature DIAD reduction
Typical Yield 15 - 25%85 - 95%
Major Byproducts Unreacted phenol, N-Boc-vinylamineTriphenylphosphine oxide (TPPO)

Part 3: Validated Methodologies

Protocol 1: Optimized Mitsunobu Coupling

This protocol is designed as a self-validating system to ensure the correct formation of the betaine intermediate.

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 2-bromo-4-(trifluoromethoxy)phenol (1.0 equiv), N-Boc-ethanolamine (1.2 equiv), and Triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (0.2 M).

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature prevents the premature reduction of DIAD and controls the exothermic betaine formation.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes.

    • In-Process Control (Self-Validation): The solution will initially flash yellow/orange (free DIAD) and rapidly fade to pale yellow as the reactive betaine intermediate is consumed by the highly acidic phenol.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup : Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to isolate the N-Boc protected ether.

Protocol 2: Quantitative Boc-Deprotection and Free Amine Isolation
  • Deprotection : Dissolve the N-Boc protected ether in anhydrous Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic Acid (TFA) (10 equiv) dropwise at 0 °C.

  • Cleavage : Stir at room temperature for 2 hours.

    • In-Process Control (Self-Validation): TLC (ninhydrin stain) will confirm the disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot.

  • Concentration : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Free-Basing (Critical Step) : Dissolve the crude TFA-salt in EtOAc. Add 1M aqueous NaOH until the aqueous layer reaches pH > 10. Causality: The highly lipophilic nature of the fluorinated/brominated product requires strong basic conditions to fully partition the neutral free amine into the organic phase.

  • Isolation : Separate the layers, extract the aqueous phase once more with EtOAc, combine organic layers, dry over Na₂SO₄, and concentrate to yield the pure 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine.

Part 4: Reaction Workflows & Troubleshooting Logic

MitsunobuMechanism Step1 1. Betaine Formation PPh3 + DIAD Step2 2. Protonation Phenol (pKa < 11) donates H+ Step1->Step2 Fast Step3 3. Alcohol Activation N-Boc-ethanolamine attacks P Step2->Step3 Alkoxide formation Step4 4. SN2 Displacement Phenoxide attacks activated alcohol Step3->Step4 Oxyphosphonium intermediate Product N-Boc-Ether Intermediate + TPPO + DIAD-H2 Step4->Product Irreversible step

Figure 1: Mechanistic workflow of the Mitsunobu reaction for etherification.

TroubleshootingTree Start Issue: Low Ether Yield (<30%) CheckMethod Which alkylation method are you using? Start->CheckMethod Williamson Williamson Ether Synthesis (Base + N-Boc-2-bromoethylamine) CheckMethod->Williamson Mitsunobu Mitsunobu Reaction (PPh3 + DIAD + N-Boc-ethanolamine) CheckMethod->Mitsunobu WillCause Cause: E2 Elimination & Poor Nucleophilicity (Due to -Br and -OCF3 groups) Williamson->WillCause MitCause Cause: Premature DIAD Reduction or Moisture in THF Mitsunobu->MitCause WillFix Solution: Switch to Mitsunobu Reaction WillCause->WillFix MitFix Solution: Add DIAD dropwise at 0 °C Use anhydrous solvents MitCause->MitFix

Figure 2: Troubleshooting logic tree for resolving low yields in phenol alkylation.

References

  • Title: Recent Advances in the Mitsunobu Reaction Source: Atlanchim Pharma URL
  • Title: 2-[(4-Fluorophenethyl)
  • Title: Mitsunobu reaction Source: Organic Synthesis URL
  • Title: Mitsunobu Reaction Source: TCI Chemicals URL
  • Title: Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase Source: NIH URL

Sources

Technical Support Center: Troubleshooting HPLC Separation of Halogenated Aromatic Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating halogenated aromatic isomers (e.g., chlorophenols, bromobenzenes, fluoroanilines) is a classic chromatographic challenge. Standard C18 phases often fail because these isomers possess identical hydrophobicities (


) and very similar pKa values. Successful separation requires exploiting secondary interactions —specifically 

-

stacking, dipole-dipole interactions, and shape selectivity.

This guide provides a technical roadmap for researchers encountering co-elution, peak tailing, or selectivity issues with these analytes.

Part 1: Diagnostic Q&A – Troubleshooting Specific Issues
Category 1: Selectivity & Co-elution [1][2][3][4]

Q: I am using a C18 column and my ortho- and para- isomers are co-eluting. Changing the gradient slope didn't help. Why? A: This is a mechanism mismatch. C18 columns rely primarily on hydrophobic subtraction. Since positional isomers often have nearly identical hydrophobicity, a C18 phase cannot "see" the difference between them.

  • The Fix: Switch to a stationary phase that offers shape selectivity or

    
    -electron interactions .
    
    • Pentafluorophenyl (PFP/F5): The gold standard for halogenated aromatics. The fluorine atoms on the stationary phase create a localized electron-deficient ring, inviting strong

      
      -
      
      
      
      interactions with the electron-rich aromatic ring of your analyte. Furthermore, the rigid PFP ring structure provides steric slots that can discriminate between the "kinked" shape of an ortho- isomer and the linear shape of a para- isomer [1, 2].
    • Phenyl-Hexyl: Offers

      
      -
      
      
      
      interactions but is generally less shape-selective than PFP. It is a good secondary choice if PFP retention is too strong.

Q: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect my separation? A: The choice is critical for aromatic selectivity.

  • Acetonitrile (ACN): ACN has its own

    
    -electrons (triple bond). It can compete with your analyte for 
    
    
    
    -interactions with the stationary phase, potentially "masking" the selectivity you are trying to achieve.
  • Methanol (MeOH): MeOH is a protic solvent without

    
    -electrons. It allows the 
    
    
    
    -
    
    
    interactions between your analyte and the PFP or Phenyl stationary phase to dominate.[5]
  • Recommendation: Always screen Methanol first when using Phenyl or PFP columns for aromatic isomers.

Q: I am separating iodinated aromatics, and they are retaining too long or tailing on PFP. What is the alternative? A: Heavy halogens (Bromine, Iodine) are highly polarizable ("soft" Lewis acids). They can exhibit excessive retention on PFP due to strong induced dipole interactions.

  • The Fix: Consider a Pentabromobenzyl (PBr) column.[6] This phase utilizes "dispersion forces" (instantaneous dipole-induced dipole interactions) which are particularly effective for separating heavy halogenated compounds based on the number and position of halogen atoms [3].

Category 2: Peak Shape & Reproducibility

Q: My peaks are tailing significantly, especially the ortho- isomer. Is this a column failure? A: Likely not. It is often a "chelation" or steric issue.

  • Steric Hindrance: Ortho- isomers have functional groups crowded next to each other, which can distort the planarity of the ring or create an internal hydrogen bond (e.g., o-chlorophenol). This internal bonding makes the ortho- isomer more hydrophobic and less likely to H-bond with the mobile phase, causing tailing if residual silanols are present.

  • The Fix: Ensure you are using a "Type B" (high purity, low metal content) silica column. If the analyte has an amine/basic group, ensure the pH is at least 2 units away from the pKa, or use a mobile phase modifier like ammonium formate to mask silanols.

Part 2: Comparative Data – Stationary Phase Selectivity

The following table illustrates the theoretical selectivity factor (


) improvements when moving from a hydrophobic-only mechanism (C18) to a multi-mode mechanism (PFP) for a representative set of halogenated isomers (e.g., Dinitrobenzenes or chloro-anilines).
ParameterC18 (Alkyl Phase)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Mechanism HydrophobicityHydrophobicity +

-


-

+ Dipole + Shape Selectivity
Typical

(Ortho/Para)
1.00 - 1.05 (Co-elution common)1.05 - 1.101.15 - 1.30 (Baseline Resolution)
Elution Order Random / Hydrophobicity driven

-cloud density driven
Shape driven (Para often elutes last due to planarity)
Best Organic Modifier ACN or MeOHMethanolMethanol
Part 3: Visualizing the Solution
Diagram 1: Method Development Decision Tree

Use this logic flow to select the correct column and conditions for your isomers.

TroubleshootingTree Start START: Isomer Separation Issue CheckPhase Current Column? Start->CheckPhase IsC18 C18 / Alkyl CheckPhase->IsC18 Yes IsPFP PFP / Phenyl CheckPhase->IsPFP Yes ActionSwitch SWITCH COLUMN Selectivity is needed. IsC18->ActionSwitch CheckSolvent Check Organic Modifier IsPFP->CheckSolvent SelectPFP Select PFP (Pentafluorophenyl) for F, Cl, Br isomers ActionSwitch->SelectPFP SelectPBr Select PBr (Pentabromobenzyl) for I, Br (Heavy Halogens) ActionSwitch->SelectPBr IsACN Using Acetonitrile? CheckSolvent->IsACN Yes CheckTemp Check Temperature CheckSolvent->CheckTemp Already using MeOH ActionMeOH SWITCH TO METHANOL Enhances pi-pi interactions IsACN->ActionMeOH ActionTemp LOWER TEMPERATURE (15-25°C) increases shape selectivity CheckTemp->ActionTemp

Caption: Decision tree for selecting stationary phases and mobile phases when separating aromatic isomers.

Diagram 2: PFP Interaction Mechanism

Understanding why PFP works is key to trusting the method.

PFP_Mechanism PFP_Ring PFP Ligand (Stationary Phase) Fluorine atoms = Electron Deficient Interaction1 Pi-Pi Interaction (Strong Retention) PFP_Ring->Interaction1 Interaction2 Shape Selectivity (Steric Discrimination) PFP_Ring->Interaction2 Interaction3 Dipole-Dipole (C-F vs C-X) PFP_Ring->Interaction3 Analyte Halogenated Isomer Aromatic Ring = Electron Rich Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3

Caption: The PFP phase separates isomers via three simultaneous mechanisms:


-

stacking, steric shape recognition, and dipole interactions.
Part 4: Standardized Screening Protocol

Objective: Rapidly identify the optimal column and solvent for a new mixture of halogenated isomers.

1. Column Panel Selection:

  • Column A: C18 (Baseline comparison).

  • Column B: PFP (Primary choice for positional isomers).

  • Column C: Phenyl-Hexyl (Alternative selectivity).[5]

2. Solvent Screening (Gradient Elution):

  • Run 1: 5% -> 95% Acetonitrile in Water (with 0.1% Formic Acid).

  • Run 2: 5% -> 95% Methanol in Water (with 0.1% Formic Acid).[7]

3. Analysis:

  • Compare Resolution (

    
    ) and Selectivity (
    
    
    
    ).[1][3][8]
  • Success Criteria: If

    
     for the critical pair (usually ortho/meta), proceed to optimization.
    
  • Note: If PFP + Methanol fails, lower the column temperature to 20°C. Lower temperatures "freeze" the bond rotations, enhancing the "lock-and-key" shape selectivity mechanism [4].

References
  • Agilent Technologies. (2014).[9][10] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-4373EN.[9] Link

  • Phenomenex. (2016). PFP(2): Positional Isomers of Halogenated Phenols on Luna 3 µm PFP(2). Phenomenex Application ID 16296.[8] Link

  • Nacalai Tesque. (2015). Evaluation of Pentabromobenzyl Stationary Phase for Separation of Polar Compounds. COSMOSIL PBr Application Note. Link

  • Advanced Materials Technology. (2015). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl. HALO Application Note 23-N. Link

Sources

Technical Support Center: Stability & Handling of Bromo-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: BR-AR-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Bromo-substituted aromatic compounds (aryl bromides) are ubiquitous building blocks in medicinal chemistry, particularly for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, their stability is often compromised by the relatively weak Carbon-Bromine (C-Br) bond (~70–80 kcal/mol), which renders them susceptible to photolytic degradation and competing side reactions during metallation.

This guide provides field-proven protocols to mitigate these instability vectors. It is structured to troubleshoot active experimental failures.

Module 1: Photolytic Instability (The "Yellowing" Effect)

Issue Diagnosis
  • Symptom: Colorless or white aryl bromide solids turn yellow/brown upon storage.

  • Root Cause: Photodebromination . The C-Br bond absorbs UV/visible light, leading to homolytic cleavage. This generates highly reactive aryl radicals that couple to form biphenyl impurities or abstract hydrogen from moisture/solvents, yielding the de-brominated arene.

Mechanistic Insight

The degradation follows a radical pathway. Unlike alkyl halides, aryl halides do not undergo elimination but rather radical recombination.

Photolysis ArBr Aryl Bromide (Ground State) Excited Excited State (Ar-Br*) ArBr->Excited hv (UV/Vis) RadicalPair Radical Pair [Ar• + •Br] Excited->RadicalPair Homolysis Product1 Impurity A: Ar-H (Reduction) RadicalPair->Product1 H-Abstraction Product2 Impurity B: Ar-Ar (Biaryl Coupling) RadicalPair->Product2 Dimerization Product3 Impurity C: Br2 / HBr (Color Source) RadicalPair->Product3 Recombination

Figure 1: Photolytic degradation pathway of aryl bromides leading to discoloration and impurity formation.

Troubleshooting & Prevention Protocol
VariableStandard ProtocolAdvanced Stabilization (High-Risk Compounds)
Container Amber glass vials (Block UV <450nm).Double-containment: Amber vial inside an aluminum foil-wrapped jar.
Atmosphere Nitrogen flush (Headspace).Argon glovebox storage (removes O₂ which can propagate radical chains).
Additives None.Copper foil (stabilizer for liquid aryl bromides) or Silver wool.
QC Check NMR (look for des-bromo peaks).TLC Stress Test: Expose a spotted plate to UV for 10 mins before developing. If new spots appear, the compound is photolabile.

Module 2: Synthetic Instability (Lithium-Halogen Exchange)

Issue Diagnosis
  • Symptom: Low yield during lithiation; presence of "scrambled" alkyl-aryl byproducts or Wurtz coupling (Ar-Bu).

  • Root Cause: The Lithium-Halogen (Li-Hal) exchange is an equilibrium process that competes with alkylation. High local concentrations of organolithium reagents (e.g., n-BuLi) relative to the substrate promote side reactions.

Critical Protocol: The "Inverse Addition" Technique

For unstable bromo-aromatics, the standard addition order (adding n-BuLi to the bromide) is often fatal to the yield.

The Fix:

  • Pre-cool the n-BuLi solution to -78°C (or -100°C for extremely labile groups).

  • Add the Aryl Bromide solution slowly to the n-BuLi.

  • Why? This ensures the Aryl Bromide is always in the presence of excess lithiating agent, driving the equilibrium immediately to the Aryl-Li species and preventing the Aryl-Li from reacting with unreacted Aryl-Br (scrambling).

LiHalExchange Start Reaction Setup Ar-Br + n-BuLi TempControl Temperature Check Start->TempControl PathHighT Temp > -70°C TempControl->PathHighT Warm PathLowT Temp < -78°C TempControl->PathLowT Cryogenic OutcomeBad FAILURE MODE: Wurtz Coupling (Ar-Bu) & Scrambling PathHighT->OutcomeBad Fast Kinetics OutcomeGood SUCCESS MODE: Clean Ar-Li Species PathLowT->OutcomeGood Kinetic Control Trap Electrophile Trapping (E+) OutcomeGood->Trap Yields Product

Figure 2: Kinetic control workflow for preventing side reactions during Lithium-Halogen exchange.

FAQ: Synthetic Troubleshooting

Q: My Aryl-Li intermediate precipitates at -78°C. Is this a problem? A: Yes. Heterogeneous lithiation leads to stalled reactions.

  • Solution: Switch solvent systems. Pure THF often causes precipitation. Use THF:Et₂O (3:1) or add LiCl (Turbo-Grignard style) to break up aggregates and solubilize the species.

Q: I see significant "des-bromo" product (Ar-H) after quenching. A: This indicates moisture ingress during the lithiation or an inefficient quench.

  • Validation: Use D₂O (deuterium oxide) for the quench.

    • If you see Ar-D by NMR: The lithiation worked, and the quench was successful.

    • If you see Ar-H: The proton source was present before the quench (wet solvent).

Module 3: Chemical Stability ( Vulnerability)

Context

While the C-Br bond is chemically robust against acids, it is the "Achilles' heel" in electron-deficient rings (e.g., bromopyridines, bromonitrobenzenes) when exposed to nucleophiles.

Risk Assessment Matrix
Ring SystemElectron DensityRisk FactorPrecaution
Bromo-benzene NeutralLowStandard handling.
Bromo-anisole High (Rich)Low (

); High (Oxidation)
Avoid strong oxidants; store under N₂.
Bromo-pyridine Low (Deficient)High (

)
Avoid hydroxide/alkoxide bases in protic solvents. Use hindered bases (e.g., t-BuOK) or aprotic solvents (DMF/DMSO) only if necessary.

References

  • Photochemical Reduction of Aryl Halides Source: Chemical Science (RSC), 2026. Context: Mechanisms of radical formation in aryl halides under light exposure.

  • Lithium-Halogen Exchange: Optimization and Troubleshooting Source: Journal of Organic Chemistry / Smolecule Guide. Context: Protocols for temperature control and inverse addition to prevent Wurtz coupling.

  • Bond Dissociation Energies of Organic Molecules Source: Accounts of Chemical Research (ACS). Context: Thermodynamic data comparing Aryl-Br vs. Alkyl-Br bond strengths.

  • Metal–Halogen Exchange Reactions Source: Wikipedia / Organic Chemistry Portal. Context: General overview of the kinetics involved in Li-Hal exchange.

Side-reaction products in the synthesis of phenoxy ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenoxy ethylamines. As Senior Application Scientists, we combine our expertise with established scientific literature to help you navigate the complexities of this important synthetic transformation.

Introduction

The synthesis of phenoxy ethylamines is a cornerstone in the development of a wide array of pharmacologically active compounds. While seemingly straightforward, this reaction is often plagued by side-product formation, leading to reduced yields and complex purification challenges. This guide is designed to provide you with the insights and practical advice needed to identify, mitigate, and prevent these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific reasoning behind them.

Problem 1: Low Yield of the Desired Phenoxy Ethylamine

You've performed the reaction between a phenol and a 2-haloethylamine or an activated aziridine, but the yield of your target product is disappointingly low.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction's success hinges on the formation of a reactive phenoxide. If the base used is not strong enough to fully deprotonate the phenol, the reaction will not proceed to completion.

    • Solution: Ensure the pKa of your chosen base is significantly higher than that of the phenol. For most phenols, strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable polar aprotic solvent like DMF or acetonitrile are effective.

  • Competitive N-Alkylation: If you are using a 2-haloethylamine, the amine can compete with the phenoxide as a nucleophile, leading to the formation of undesired N-alkylated byproducts.

    • Solution: Protect the amine functionality of the 2-haloethylamine with a suitable protecting group, such as a Boc or Cbz group. This protecting group can be removed in a subsequent step after the O-alkylation is complete.

  • Poor Solubility of Reagents: If the phenoxide salt or the haloethylamine is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that effectively dissolves all reactants. For many phenoxy ethylamine syntheses, polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices. Gentle heating can also improve solubility and reaction rates.

Problem 2: Presence of an Unexpected Side-Product with a Mass Corresponding to Dialkylation

Your mass spectrometry analysis reveals a significant peak with a mass that suggests two molecules of the ethylamine have reacted with one molecule of the phenol.

Possible Cause and Solution:

  • O,N-Dialkylation: This occurs when the initially formed phenoxy ethylamine product acts as a nucleophile and reacts with another molecule of the electrophile (e.g., haloethylamine).

    • Solution: This issue can often be mitigated by carefully controlling the stoichiometry of the reactants. Using a slight excess of the phenol can help to ensure that the electrophile is consumed before it can react with the product. Additionally, adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, disfavoring the dialkylation reaction.

Problem 3: Formation of a Complex Mixture of Products

Your TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture of products that is difficult to separate.

Possible Causes and Solutions:

  • Ring-Opening of Aziridine at the Wrong Position: When using an activated aziridine as the electrophile, ring-opening can sometimes occur at the undesired carbon atom, leading to regioisomeric byproducts.

    • Solution: The regioselectivity of aziridine ring-opening is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent. In general, under basic or neutral conditions, the reaction tends to follow an SN2 pathway, with the nucleophile attacking the less substituted carbon. Careful optimization of the reaction conditions may be necessary to favor the desired regioisomer.

  • Degradation of Starting Materials or Products: Some phenols or ethylamines can be sensitive to the reaction conditions, leading to decomposition.

    • Solution: Ensure the purity of your starting materials. If you suspect degradation, consider running the reaction at a lower temperature or using a milder base. It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reactions in the synthesis of phenoxy ethylamines?

The most prevalent side-reactions include:

  • N-alkylation: The amine of the ethylamine side-chain competes with the phenoxide for the electrophile.

  • Dialkylation: The product phenoxy ethylamine reacts with another molecule of the electrophile.

  • Elimination: With haloethylamines, elimination to form a vinyl ether can sometimes be observed, especially with sterically hindered bases.

Q2: How does the choice of base affect the outcome of the reaction?

The choice of base is critical. A base that is too weak will result in incomplete phenoxide formation and low yields. A base that is too strong or sterically hindered may promote elimination side-reactions. The ideal base should be strong enough to deprotonate the phenol efficiently without promoting undesired side-reactions. Common and effective bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Q3: What is the role of the solvent in this reaction?

The solvent plays several crucial roles:

  • Solubility: It must dissolve the reactants to allow for an efficient reaction.

  • Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can stabilize the phenoxide anion without protonating it, thus enhancing its nucleophilicity.

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be run.

Q4: How can I effectively purify my phenoxy ethylamine product?

Column chromatography on silica gel is the most common method for purifying phenoxy ethylamines. The choice of eluent will depend on the polarity of your specific product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting materials and side-products. In some cases, crystallization or distillation can also be viable purification methods.

Experimental Protocols

General Protocol for the Synthesis of a Phenoxy Ethylamine via Williamson Ether Synthesis

  • To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add a solution of the N-protected 2-haloethylamine (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Reaction Scheme and Common Side-Reactions

G Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide -H+ Base Base Base->Phenoxide DesiredProduct Desired Phenoxy Ethylamine Phenoxide->DesiredProduct Haloethylamine 2-Haloethylamine (N-Protected) Haloethylamine->DesiredProduct + Electrophile N_Alkylation N-Alkylated Byproduct Haloethylamine->N_Alkylation Side Reaction (unprotected amine) Dialkylation Dialkylated Byproduct DesiredProduct->Dialkylation + Electrophile (Side Reaction)

Caption: Reaction scheme for phenoxy ethylamine synthesis and major side-products.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of Phenoxy Ethylamine CheckBase Is the base strong enough? (pKa_base >> pKa_phenol) Start->CheckBase CheckProtection Is the amine protected? CheckBase->CheckProtection Yes UseStrongerBase Use a stronger base (e.g., NaH) CheckBase->UseStrongerBase No CheckSolubility Are all reagents soluble? CheckProtection->CheckSolubility Yes ProtectAmine Protect the amine (e.g., Boc) CheckProtection->ProtectAmine No ChangeSolvent Change solvent or increase temperature CheckSolubility->ChangeSolvent No Success Improved Yield CheckSolubility->Success Yes UseStrongerBase->Success ProtectAmine->Success ChangeSolvent->Success

Caption: A flowchart for troubleshooting low product yield.

Data Summary

Parameter Recommendation Rationale
Base NaH, K2CO3, Cs2CO3Ensures complete deprotonation of the phenol without promoting significant side-reactions.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents that effectively solvate the phenoxide and promote SN2 reaction.
Protecting Group Boc, CbzPrevents N-alkylation by temporarily masking the nucleophilicity of the amine.
Temperature 60-100 °CProvides sufficient energy to overcome the activation barrier without causing degradation.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Aziridines: epoxides' ugly cousins? Chemical Science. [Link]

Purification techniques for trifluoromethoxy-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with the purification of trifluoromethoxy (-OCF3) containing compounds.

The -OCF3 group is a privileged structural motif in medicinal chemistry, prized for its ability to enhance metabolic stability and membrane permeability[1]. However, its extreme lipophilicity (Hansch


 parameter of +1.04) and strong electron-withdrawing nature fundamentally alter a molecule's chromatographic behavior and volatility[1]. This guide bridges the gap between theoretical causality and field-proven experimental protocols to ensure self-validating, high-yield purifications.

Quantitative Data: Influence of Fluorinated Groups on Polarity

To troubleshoot effectively, one must first understand how the -OCF3 group shifts the physicochemical baseline of your target molecule compared to standard functional groups.

Functional GroupHansch

Parameter
Relative LipophilicityEffect on C18 Retention TimeMetabolic Stability
-H 0.00BaselineBaselineLow
-CH3 +0.56ModerateModerate IncreaseLow
-CF3 +0.88HighHigh IncreaseHigh
-OCF3 +1.04Extremely HighSevere Increase (Tailing Risk)Very High

Data demonstrating the extreme lipophilicity of the -OCF3 group compared to other common substituents[1].

FAQ & Troubleshooting Workflows

Q1: My -OCF3 compound co-elutes with the solvent front on normal-phase silica gel. How do I resolve positional isomers?

Causality: The -OCF3 group severely masks the dipole moment of the underlying scaffold. Because it is highly lipophilic and lacks hydrogen-bond donating/accepting capabilities, the molecule exhibits minimal interaction with the polar silanol (-Si-OH) groups on the silica stationary phase. Standard solvent systems like Hexanes/Ethyl Acetate are often too polar, causing the compound to wash out in the void volume.

Step-by-Step Methodology: Normal-Phase Optimization Protocol

  • Solvent Replacement: Eliminate Ethyl Acetate (EtOAc). Replace it with Dichloromethane (DCM) or Diethyl Ether (Et2O) as the polar modifier. These provide a much shallower elution gradient.

  • TLC Screening: Run a Thin Layer Chromatography (TLC) plate in 100% Hexanes. If the

    
     value is 
    
    
    
    in pure Hexanes, normal-phase silica is inadequate. You must switch to reverse-phase chromatography.
  • Column Packing: If the

    
     is manageable (
    
    
    
    ), pack the column using ultra-fine silica gel (40-63 µm) to maximize the theoretical plate count.
  • Gradient Execution: Wet-load the sample in a minimum volume of Hexanes. Run a highly conservative isocratic gradient starting at 100% Hexanes for 3 column volumes (CV), then slowly ramp to 95:5 Hexanes:DCM over 10 CVs.

Q2: During Reverse-Phase HPLC (RP-HPLC), my -OCF3 compound sticks to the C18 column, resulting in massive peak tailing and long retention times. How do I elute it cleanly?

Causality: Due to the Hansch


 value of +1.04, -OCF3 compounds exhibit profound hydrophobic interactions with the alkyl chains of standard C18 stationary phases[1]. Furthermore, if the compound contains basic amines (e.g., 4-(trifluoromethoxy)aniline), secondary interactions with unendcapped silanols on the C18 matrix will exacerbate peak tailing[2].

Step-by-Step Methodology: RP-HPLC Optimization Protocol

  • Stationary Phase Selection: If standard C18 fails, switch to a Fluorophenyl (F-Phenyl) column. The fluorine-fluorine ("fluorous") interactions provide orthogonal selectivity, retaining the -OCF3 compound based on dipole-dipole fluorous interactions rather than brute-force hydrophobicity, often resulting in sharper peaks.

  • Mobile Phase Adjustment: Start your gradient at a much higher organic baseline (e.g., 50% Acetonitrile) rather than the standard 5-10%.

  • Ion Suppression: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both Mobile Phase A (Water) and B (Acetonitrile). This suppresses silanol ionization on the column and protonates basic moieties, preventing secondary tailing interactions.

  • Flow Rate & Temperature: Increase the column compartment temperature to 40°C. This decreases mobile phase viscosity and improves mass transfer kinetics for bulky, lipophilic -OCF3 compounds.

Q3: I had excellent conversion in the reactor, but my isolated yield is <20% after rotary evaporation. Where did my product go?

Causality: Low molecular weight -OCF3 compounds (MW < 250 g/mol ) possess deceptively high vapor pressures. Because the -OCF3 group cannot participate in intermolecular hydrogen bonding, the boiling point of the molecule is drastically lower than its -OH or -OCH3 counterparts. Aggressive solvent evaporation will co-distill your product into the receiving flask.

Step-by-Step Methodology: Volatile -OCF3 Recovery Protocol

  • Bath Temperature: Set the rotary evaporator water bath to a maximum of 20°C (ambient). Do not use heat.

  • Pressure Control: When removing highly volatile solvents like DCM or Hexanes, do not drop the vacuum pressure below 150 mbar. Monitor the condenser coils; stop evaporation immediately once the bulk solvent has ceased condensing.

  • Final Drying: Never place a low-MW -OCF3 compound on a high-vacuum Schlenk line. Instead, transfer the concentrated oil to a pre-weighed vial and dry it under a gentle, steady stream of Nitrogen gas (

    
    ) for no more than 5-10 minutes.
    

Purification Strategy Workflow

To ensure rapid decision-making at the bench, follow this logic tree for isolating trifluoromethoxy-containing compounds:

G Start Crude -OCF3 Compound CheckMW Is MW < 250 g/mol? Start->CheckMW Volatile High Volatility Risk Use Cold Evaporation CheckMW->Volatile Yes NonVolatile Standard Evaporation Proceed to LC CheckMW->NonVolatile No CheckPolarity Rf > 0.4 in 100% Hexanes? Volatile->CheckPolarity NonVolatile->CheckPolarity NormalPhase Normal Phase (Silica) Eluent: Hexane/DCM CheckPolarity->NormalPhase No ReversePhase Reverse Phase (F-Phenyl/C18) High Organic Modifier CheckPolarity->ReversePhase Yes

Workflow for selecting purification strategies for trifluoromethoxy compounds.

References

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design", MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyWWK7u4bCF-8hbIPjWhLVwsYa5lm0Bq2u2iMBuTeWDIttZM4CqNV29mO-nXPMDjPGzVPDMWW4g_yZJ_aCwWqXjpf0sj10rjbggdnKgoKsXs8rQWrv7FfFK7U8HbyfI3egcxnM]
  • "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis", PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGunvSbBJhTU0ONmL5xXxL1HLW6Ntw8k1pw_jIU5UKBdXGm9YWlG7T_olhM2RQjiVHstADEfpSVJpifECGRr15NNlcdsIKNMD7Kh0vp1oj3eAyQz9INHEfxzJlSUoJsinbDbZ-4jIu2uJjJKvw=]
  • "TRIFLUMURON", FAO Knowledge Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF8yIUG_byvNO-sVyiIGfXUQK4aFkdYvnUwZAvox1arx7whSd_Pk6al5IdPt22Mhsy6X9MLbvov6c12ZAucd5R46VyxsywORALi3s5LW2jGUjYMOHzyLgac3abIhpN4xCCe0r2PV9X0Ohj7PiOQJQho6e7ku9znpMHwsRrJs8bhXx5vihMzEl2etjZpzn7XIZ2]

Sources

Enhancing reaction efficiency for trifluoromethoxylation of phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Trifluoromethoxylation of Phenols . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic complexities, troubleshoot common synthetic bottlenecks, and optimize reaction efficiencies when introducing the trifluoromethoxy (–OCF₃) group into phenolic scaffolds.

Below, you will find strategic workflows, detailed troubleshooting FAQs, comparative data, and validated protocols.

I. Strategic Workflow for Phenol Trifluoromethoxylation

Choosing the correct synthetic pathway is the most critical variable in your experimental design. The decision tree below outlines the primary validated routes for converting phenols to aryl trifluoromethyl ethers.

G Phenol Phenol Substrate Direct Direct Trifluoromethoxylation Phenol->Direct Indirect Indirect / Two-Step Methods Phenol->Indirect Electro Electrophilic (Umemoto Reagent) Requires -90°C Direct->Electro Oxidative Oxidative Cross-Coupling (CF3SiMe3 + AgOTf + NFSI) Direct->Oxidative Photo Photoredox Catalysis (TFMS + PC7 + Blue Light) Direct->Photo Xanthate Xanthate Method (XtalFluor-E + NFSI) Indirect->Xanthate Carboxy O-Carboxydifluoromethylation (BrCF2COONa then Ag/Selectfluor) Indirect->Carboxy

Decision tree for selecting a phenol trifluoromethoxylation strategy.

II. Troubleshooting & FAQs

Q1: I am using the two-step xanthate method with XtalFluor-E and TCCA, but I am isolating a significant amount of difluorochloromethyl ether (ArOCF₂Cl) side product. How can I suppress this?

A: You must switch your halonium Lewis acid source from trichloroisocyanuric acid (TCCA) to N-fluorobenzenesulfonimide (NFSI)[1].

  • The Causality: TCCA acts as a chlorinating agent. During the desulfurization-fluorination of the xanthate intermediate, the presence of chloride ions leads to competitive trapping of the highly reactive carbocation intermediate, yielding the chlorinated side product. NFSI provides a pure fluoronium source, entirely eliminating the ArOCF₂Cl byproduct and driving the reaction exclusively toward the desired trifluoromethyl ether[1].

Q2: Direct electrophilic trifluoromethoxylation using Umemoto's oxonium reagent gives high yields, but the reagent preparation is bottlenecking my scale-up. Are there alternatives?

A: Yes. Umemoto’s reagent (2-tert-butyl-O-(trifluoromethyl)-dibenzofuranium hexafluoroantimonate) is thermally unstable because it requires the in situ photochemical decomposition of a diazonium salt at extremely low temperatures (−100 °C to −90 °C)[2]. This makes it highly impractical for scale-up.

  • The Solution: Transition to an oxidative O-trifluoromethylation approach. You can use bench-stable Ruppert-Prakash reagent (CF₃SiMe₃) as the CF₃ source, mediated by Silver triflate (AgOTf), and oxidized by a combination of Selectfluor and NFSI[2]. This proceeds smoothly at room temperature and tolerates a wide range of electron-poor phenols and heterocycles[2].

Q3: In the O-carboxydifluoromethylation route, my electron-deficient phenols are reacting very poorly with ClCF₂COONa. How can I improve the initial carboxydifluoromethylation step?

A: Substitute ClCF₂COONa with sodium bromodifluoroacetate (BrCF₂COONa)[3].

  • The Causality: Electron-deficient phenolates possess significantly decreased nucleophilicity. The standard ClCF₂COONa reagent is insufficiently electrophilic to undergo efficient substitution with these deactivated substrates. The weaker C–Br bond in BrCF₂COONa increases the reagent's reactivity, allowing for excellent yields of aryloxydifluoroacetic acids even with highly deactivated phenols[3]. These can then be subjected to silver-catalyzed fluorodecarboxylation using Selectfluor II[3].

Q4: I want to implement the new photoredox deoxytrifluoromethoxylation method. What is the exact role of TFMS, and why is KF required?

A: In this photoredox system, TFMS (trifluoromethyl 4-methylbenzenesulfonate) acts as the ultimate source of the trifluoromethoxy group, but it requires chemical activation.

  • The Causality: KF provides the fluoride ion necessary to activate TFMS, prompting the release of the OCF₃ anion[4]. This anion is unstable and decomposes into difluorophosgene (CF₂=O) and fluoride. The difluorophosgene reacts in situ with your phenol to form an aryl carbonofluoridate. This intermediate is critical because it lowers the C(sp²)–O bond energy, allowing the photoexcited catalyst to oxidize it into an aryl radical cation, which is subsequently attacked by another OCF₃ anion to yield the final product[4].

III. Mechanistic Pathway: Photoredox Deoxytrifluoromethoxylation

Understanding the transient intermediates in photoredox methods is essential for troubleshooting. If your reaction fails, monitoring the formation of the aryl carbonofluoridate via ¹⁹F NMR is a self-validating checkpoint.

Mechanism TFMS TFMS + KF OCF3 OCF3 Anion TFMS->OCF3 F- Activation Phosgene Difluorophosgene (CF2=O) OCF3->Phosgene Decomposition Carbonofluoridate Aryl Carbonofluoridate Phosgene->Carbonofluoridate Phenol Phenol Substrate Phenol->Carbonofluoridate + Phosgene Radical Aryl Radical Cation (via PC* oxidation) Carbonofluoridate->Radical Blue Light + PC7 Product Aryl Trifluoromethyl Ether Radical->Product + OCF3- attack

Mechanistic pathway of photocatalytic deoxytrifluoromethoxylation of phenols.

IV. Quantitative Data: Reagent & Condition Comparison

Use this table to benchmark your expected yields and select the appropriate reagent system based on your laboratory's capabilities.

Method / Reagent SystemSubstrate ScopeTypical ConditionsYield RangePrimary Limitation
Umemoto Oxonium Reagent Aliphatic & AromaticDiisopropylethylamine, −90 °C to −10 °C74% – 85%Reagent requires in situ photochemical prep at −100 °C[2].
Xanthate + XtalFluor-E Electron-rich & poorNFSI (3 equiv), MeCN, Room Temp56% – 80%Requires two steps; heteroaromatics give modest yields[1][2].
Oxidative (CF₃SiMe₃) Electron-poor phenolsAgOTf, Selectfluor, NFSI, Room Temp42% – 77%Requires dual oxidants and stoichiometric silver[2].
Photoredox (TFMS) Broad (High functional tolerance)PC7 (5 mol%), KF, TPAI, 456 nm light, 40 °C53% – 76%Requires specialized photoreactor setup[4].
O-Carboxydifluoromethylation BroadBrCF₂COONa (60 °C), then Selectfluor II/AgNO₃42% – 81%Multi-step; requires biphasic solvent systems[2][3].

V. Validated Experimental Protocol: Photocatalytic Direct Deoxytrifluoromethoxylation

This is a self-validating protocol utilizing TFMS and photoredox catalysis[4]. The pre-stirring step is mandatory; it ensures the generation of the difluorophosgene intermediate before radical generation begins.

Reagents Required:

  • Phenol substrate (1.0 equiv)

  • TFMS (Trifluoromethyl 4-methylbenzenesulfonate) (5.0 equiv)

  • KF (Potassium fluoride) (3.0 equiv)

  • TPAI (Tetrapropylammonium iodide) (0.3 equiv)

  • PC7 (Xanthylium salt photocatalyst) (5 mol %)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reaction Assembly: In a dried Schlenk tube equipped with a magnetic stir bar, add the phenol substrate, KF, TPAI, and PC7.

  • Atmosphere Exchange: Evacuate the tube and backfill with inert gas (Nitrogen or Argon). Repeat this process three times to ensure a strictly anaerobic environment.

  • Solvent & Reagent Addition: Inject anhydrous acetonitrile followed by TFMS via syringe under the inert atmosphere.

  • Pre-Stirring (Critical Step): Stir the mixture in the dark at 30 °C for exactly 30 minutes. Causality: This allows KF to activate TFMS, releasing difluorophosgene which reacts with the phenol to form the aryl carbonofluoridate intermediate. Proceeding to light irradiation too early will result in radical generation without the necessary lowered C–O bond energy, drastically reducing yields.

  • Photochemical Irradiation: Transfer the reaction vessel to a photoreactor equipped with 456 nm blue LEDs. Irradiate the mixture at 40 °C until the starting material is consumed (monitor via TLC or ¹⁹F NMR).

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

VI. References

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Advances in the Development of Trifluoromethoxylation Reagents Source: Symmetry / MDPI URL:[Link]

  • Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Source: Organic Letters (ACS) URL:[Link]

Sources

Method development for chiral separation of phenoxy ethylamine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tackling the enantiomeric resolution of phenoxy ethylamines (e.g., atomoxetine, nisoxetine).

Separating these compounds is notoriously challenging. The causality behind most method failures lies in their secondary amine functionality, which inherently causes parasitic secondary interactions with stationary phases. This guide transcends basic protocols by explaining the thermodynamic and chemical causality behind every chromatographic choice, ensuring your analytical methods are robust, reproducible, and self-validating.

Method Development Logic

G Start Target: Phenoxy Ethylamine (Secondary Amine) Screen Primary CSP Screening (Amylose/Cellulose) Start->Screen Assess Steric Bulk NP Normal Phase (NP) Hexane / IPA Screen->NP Standard Approach POM Polar Organic Mode 100% MeOH or ACN Screen->POM High Solubility Need Additives Additive Optimization (DEA, TEA, or TFA) NP->Additives Suppress Silanols POM->Additives Modulate Charge Temp Thermodynamic Tuning (15°C - 40°C) Additives->Temp Fine-tune Selectivity Valid Self-Validating System (Rs > 1.5, Tailing < 1.2) Temp->Valid Finalize Method

Workflow for chiral method development of phenoxy ethylamines emphasizing additive tuning.

Core Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing or complete loss of the secondary amine peak on polysaccharide columns? A: This is the most common failure mode when analyzing phenoxy ethylamines. The causality lies in the basicity of the secondary amine group (p


 ~ 10.1). Polysaccharide chiral stationary phases (CSPs) are coated or immobilized on a silica support. Even highly end-capped silica contains residual acidic silanol groups. The basic amine of your analyte undergoes strong ionic interactions with these silanols, overriding the delicate hydrogen-bonding required for chiral recognition within the polysaccharide cavity.
Solution: You must use basic additives to mask the silanols. Diethylamine (DEA) or triethylamine (TEA) competitively binds to the acidic silanols. For highly basic phenoxy ethylamines like atomoxetine, a dual-additive approach (e.g., 0.15% DEA and 0.2% Trifluoroacetic acid, TFA) is highly effective ()[1]. The TFA protonates the analyte, while the DEA masks the silica, creating a dynamic ion-pairing effect that sharpens peaks and restores chiral selectivity.

Q2: How do I choose between Normal Phase (NP) and Polar Organic Mode (POM) for phenoxy ethylamines? A: The choice is dictated by the solubility of your specific phenoxy ethylamine salt and the steric mechanism of the CSP.

  • Normal Phase (NP): The gold standard for these compounds. Using Hexane/Isopropanol (IPA) promotes strong hydrogen bonding between the analyte's amine/ether oxygens and the carbamate linkages of the CSP. For example, the separation of atomoxetine enantiomers is highly successful on immobilized cellulose-based CSPs using Hexane/IPA/DEA ()[2].

  • Polar Organic Mode (POM): Use 100% Methanol or Acetonitrile (with basic additives) when your analyte is a hydrochloride salt that exhibits poor solubility in hexane. POM relies heavily on steric fit and dipole-dipole interactions rather than H-bonding.

Q3: My resolution (


) is stuck at 1.2. How can I manipulate temperature and mobile phase to achieve baseline separation (

)?
A: Chiral recognition is a thermodynamically driven process. If

is plateaued, you are likely operating at a temperature where the enthalpic (

) and entropic (

) contributions to separation are counteracting each other. Causality: Lowering the column temperature (e.g., from 25°C to 15°C) generally increases the retention factor (

) and amplifies the enthalpic interactions (hydrogen bonding,

stacking) inside the chiral cavity, often drastically improving

. Conversely, if peak broadening at low temperatures destroys resolution, switch the alcoholic modifier. Replacing IPA with Ethanol changes the steric bulk of the mobile phase competing for the chiral cavity, allowing deeper penetration of the phenoxy ethylamine into the CSP.

Quantitative Data: CSP & Mobile Phase Comparison

Summarizing field-proven data for phenoxy ethylamines (using Atomoxetine as the model compound):

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)AdditivesSelectivity (

)
Resolution (

)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)0.15% DEA, 0.2% TFA1.181.80
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)0.15% DEA, 0.2% TFA1.252.10
Immobilized Cellulose-5 (Lux i-Cellulose-5)Hexane / IPA (970:30)0.5% DEA1.526.51
Cellulose tris(4-methylbenzoate)100% Methanol (POM)0.1% DEA1.121.35

Experimental Protocol: Chiral Method Screening and Self-Validation

A self-validating protocol ensures that system suitability is continuously monitored. The inclusion of a positional isomer or a known des-methyl impurity validates that the method is stability-indicating, not just enantioselective ()[1].

Step 1: System Preparation and Baseline Stabilization

  • Flush the HPLC system with 100% Isopropanol to remove any reversed-phase aqueous buffers.

  • Install a polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with the starting mobile phase: Hexane/IPA (90:10, v/v) containing 0.1% DEA at 1.0 mL/min until the baseline UV signal (270 nm) and system pressure are completely stable (approx. 10 column volumes).

Step 2: Analyte Preparation (The Self-Validating Sample)

  • Dissolve the racemic phenoxy ethylamine standard in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

  • Spike the sample with 0.1% (w/w) of the unwanted enantiomer and a known related substance (e.g., positional isomer) to verify both enantiomeric and chemical resolution.

Step 3: Chromatographic Screening

  • Inject 10 µL of the prepared sample.

  • Monitor elution. If the secondary amine peak exhibits an asymmetry factor (

    
    ) > 1.5, immediately halt the run and transition to a dual-additive system (0.15% DEA / 0.2% TFA).
    
  • If

    
    , decrease the IPA content from 10% to 5% to increase retention (
    
    
    
    ) and enhance chiral cavity interactions.

Step 4: Thermodynamic Optimization

  • Run the optimized mobile phase at 15°C, 25°C, and 35°C.

  • Plot

    
     vs. 
    
    
    
    (Van 't Hoff plot). A linear plot validates that the chiral recognition mechanism is consistent across the temperature range, ensuring method robustness for ICH validation.

G Sample Spiked Sample (Racemate + Isomer) Inject HPLC Injection (Hexane/IPA/DEA) Sample->Inject Assess Assess Peak Symmetry (As < 1.2?) Inject->Assess Modify Add TFA (Dual Additive) Assess->Modify No Resolution Check Resolution (Rs > 1.5?) Assess->Resolution Yes Modify->Assess TempOpt Adjust Temp/Modifier Resolution->TempOpt No Valid Method Validated Resolution->Valid Yes TempOpt->Resolution

Self-validating workflow ensuring peak symmetry and baseline resolution before finalization.

References

  • Title: Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH/PubMed) URL: [Link]

  • Title: Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column (TN-1213) Source: Phenomenex Technical Notes URL: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Bromo-aromatics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on bromo-aromatic substrates. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic understanding with practical, field-tested advice to help you troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with a bromo-aromatic substrate so sluggish?

A1: Several factors can contribute to low reactivity. Firstly, the aromatic ring must be sufficiently activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the bromine atom.[1][2] Secondly, while bromine is a reasonable leaving group, it is less reactive than fluorine in typical SNAr reactions.[3][4] The reaction may require higher temperatures to proceed at a practical rate. Finally, ensure your nucleophile is sufficiently strong and that you are using an appropriate polar aprotic solvent like DMSO or DMF.[5]

Q2: I'm observing a significant amount of starting material even after prolonged reaction times and increased temperature. What should I do?

A2: If you've already pushed the temperature and reaction time, consider the following:

  • Nucleophile Strength: Your nucleophile may be too weak. If you are using a neutral nucleophile like an alcohol or amine, consider deprotonating it with a strong base (e.g., NaH, KHMDS) to generate a more potent anionic nucleophile.[5]

  • Substrate Activation: The electron-withdrawing groups on your aromatic ring may not be sufficient. If possible, consider a substrate with additional or stronger EWGs.[6]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[2][5] Protic solvents can hydrogen bond with the nucleophile, reducing its efficacy.[7]

Q3: My TLC/LC-MS analysis shows multiple spots, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

A3: Common side products in SNAr reactions include:

  • Di-substitution: If your substrate has multiple leaving groups, you may see double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[2]

  • Hydrolysis: The presence of water can lead to the formation of a phenol derivative. Ensure you are using anhydrous solvents and reagents and consider running the reaction under an inert atmosphere.[5]

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) at high temperatures, it may compete with your intended nucleophile.[2]

Q4: Is bromine the best leaving group for SNAr reactions?

A4: Counterintuitively, the reactivity of halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I.[3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the halogen. Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic.[5] However, bromo-aromatics are widely used due to their availability and versatility in other cross-coupling reactions.

Troubleshooting Guide

Problem 1: Low to No Conversion

Symptoms:

  • High percentage of unreacted starting material observed by TLC, GC, or LC-MS.

  • The reaction appears stalled.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Ring Activation The aromatic ring is not electron-deficient enough for the nucleophile to attack. The rate of SNAr reactions is significantly increased by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[1][6]- If possible, select a substrate with stronger or additional EWGs (e.g., -NO2, -CN, -CF3).[8] - For unactivated aryl halides, consider alternative chemistries like Buchwald-Hartwig amination.[5]
Weak Nucleophile The nucleophile lacks the sufficient strength to attack the electron-deficient ring.- For neutral nucleophiles (e.g., alcohols, amines), deprotonate with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form a more reactive anionic species.[5]
Suboptimal Temperature Many SNAr reactions require thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes significantly accelerate these reactions.[5]
Inappropriate Solvent The solvent can dramatically influence the reactivity of the nucleophile.- Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[5][9]
Problem 2: Formation of Multiple Products

Symptoms:

  • Multiple spots on TLC or peaks in GC/LC-MS corresponding to undesired products.

  • Difficulty in isolating the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Di- or Poly-substitution The aromatic substrate possesses more than one potential leaving group, leading to multiple substitution events.- Use a stoichiometric equivalent of the nucleophile relative to the number of desired substitutions. - Lowering the reaction temperature can sometimes improve selectivity for mono-substitution.[2]
Hydrolysis Trace amounts of water in the reaction mixture can act as a nucleophile, leading to the formation of phenolic byproducts.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
Benzyne Formation With very strong bases (e.g., NaNH2) and unactivated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.[10]- If benzyne formation is suspected, consider using a weaker base.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
  • To a solution of the alcohol (1.2 equivalents) in anhydrous THF, add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of the bromo-aromatic substrate (1.0 equivalent) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Visualizing Key Concepts

SNAr_Mechanism ArylBr Ar-Br + Nu⁻ Meisenheimer [Ar(Br)Nu]⁻ (Meisenheimer Complex) ArylBr->Meisenheimer Nucleophilic Attack (rds) Product Ar-Nu + Br⁻ Meisenheimer->Product Elimination of Leaving Group

Troubleshooting_Workflow Start Low Conversion? Check_Activation Is the ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Yes Check_Nucleophile Is the nucleophile strong enough? Check_Activation->Check_Nucleophile Yes Increase_Activation Consider more electron-deficient substrate Check_Activation->Increase_Activation No Check_Temp Is the reaction temperature high enough? Check_Nucleophile->Check_Temp Yes Increase_Nucleophilicity Use stronger nucleophile or add a base Check_Nucleophile->Increase_Nucleophilicity No Check_Solvent Are you using a polar aprotic solvent? Check_Temp->Check_Solvent Yes Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp No Change_Solvent Switch to DMSO or DMF Check_Solvent->Change_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Increase_Activation->Start Increase_Nucleophilicity->Start Increase_Temp->Start Change_Solvent->Start

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Crampton, M. R., & Williams, I. H. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction. The Journal of Organic Chemistry, 77(21), 9514–9524. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Gao, J., & Thompson, W. H. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2721–2724. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Al-Lohedan, H. A., Al-Shalal, A. M., & Al-Sulaim, A. M. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 5(11), 8195–8202. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Process Research & Development. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Organometallics. (2016, April 8). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. [Link]

  • Organic Letters. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • Journal of the American Chemical Society. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]

  • European Journal of Organic Chemistry. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • Organic Letters. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Substitution reactions of bromomethoxybenzenes [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Organic Letters. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Letters. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Metabolic Stability of Trifluoromethoxy-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, utilized to modulate a vast array of physicochemical and pharmacokinetic properties. Among the arsenal of fluorine-containing functional groups, the trifluoromethoxy group (-OCF3) has garnered significant attention. Its unique electronic properties—acting as a weak electron-withdrawing group and a "super-methoxy" isostere—offer distinct advantages in lipophilicity, membrane permeability, and metabolic stability. This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy-containing compounds against other common structural motifs, supported by established experimental protocols and data.

The trifluoromethoxy group is generally considered to be metabolically robust, particularly when compared to its non-fluorinated counterpart, the methoxy group (-OCH3). The high strength of the carbon-fluorine bond and the electron-withdrawing nature of the fluorine atoms render the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This resistance to O-dealkylation is a primary reason for its use as a metabolic shield in drug design.

Comparative Metabolic Stability: -OCF3 vs. Other Functional Groups

The true value of the trifluoromethoxy group is best understood through direct comparison with other functional groups commonly employed in drug design, such as the trifluoromethyl (-CF3) and methoxy (-OCH3) groups.

  • -OCF3 vs. -OCH3 (Methoxy): The replacement of a methoxy group with a trifluoromethoxy group is a common strategy to block metabolic O-dealkylation, a major metabolic pathway for many drugs. The C-O bond in the -OCF3 group is significantly more stable towards enzymatic cleavage than the corresponding bond in an -OCH3 group. This is due to the strong electron-withdrawing effect of the fluorine atoms, which deactivates the molecule towards oxidative attack by CYP enzymes.

  • -OCF3 vs. -CF3 (Trifluoromethyl): Both the -OCF3 and -CF3 groups are known for their metabolic stability. However, the -CF3 group can sometimes be susceptible to metabolism, particularly if attached to an aromatic ring that can be hydroxylated. The -OCF3 group, by virtue of its ether linkage, often provides a more reliable metabolic block. The choice between these two groups often depends on the specific molecular context and the desired electronic and lipophilic properties.

The following diagram illustrates the general hierarchy of metabolic stability for these key functional groups when attached to an aromatic ring, a common scaffold in drug molecules.

cluster_0 Relative Metabolic Stability Metabolically_Labile Labile -OCH3 (Methoxy) Metabolically_Intermediate Intermediate -CF3 (Trifluoromethyl) Metabolically_Labile->Metabolically_Intermediate Increasing Stability Metabolically_Robust Robust -OCF3 (Trifluoromethoxy) Metabolically_Intermediate->Metabolically_Robust Increasing Stability

Caption: Relative metabolic stability of common functional groups.

Quantitative Comparison of Metabolic Stability

The most common method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s. The results are typically reported as the half-life (t½) of the compound and its intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

CompoundFunctional GroupHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Drug Analog A -OCH31546.2
Drug Analog B -CF34515.4
Drug Analog C -OCF3> 120< 5.8

This is representative data and actual values will vary depending on the specific molecular scaffold and assay conditions.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound. The self-validating nature of this protocol is ensured by the inclusion of positive and negative controls.

Materials and Reagents
  • Test Compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Positive Control Compounds (e.g., Verapamil, Testosterone - known to be rapidly metabolized)

  • Negative Control Compound (e.g., Warfarin - known to be slowly metabolized)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates

  • LC-MS/MS system for analysis

Experimental Workflow

cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Prepare Reagents - Test Compound Dilutions - Microsome Suspension - NADPH Solution B 2. Pre-incubation - Add Microsomes and Test Compound to Plate - Pre-warm at 37°C for 10 min A->B C 3. Initiate Reaction - Add pre-warmed NADPH solution to start the reaction B->C D 4. Time Point Sampling - At t = 0, 5, 15, 30, 60 min - Quench reaction with cold Acetonitrile + Internal Standard C->D E 5. Sample Processing - Centrifuge plate to pellet protein - Transfer supernatant for analysis D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound at each time point E->F G 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and Clint F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and controls in phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension (final concentration typically 0.5 mg/mL), and the test compound.

    • Include a "no NADPH" control to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 time point for the reaction, though the sample is quenched immediately.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard helps to correct for variations in sample processing and instrument response.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • The LC-MS/MS method should be optimized for the detection and quantification of the parent compound.

  • Data Interpretation:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life is calculated using the formula: t½ = 0.693 / k .

    • Intrinsic clearance (Clint) is then calculated, which represents the volume of liver blood cleared of the drug per unit time per unit of microsomal protein.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's toolbox for enhancing metabolic stability. Its inherent resistance to oxidative metabolism, particularly in comparison to the methoxy group, allows for the rational design of drug candidates with improved pharmacokinetic profiles. The in vitro liver microsomal stability assay is a robust and essential tool for experimentally verifying the metabolic stability of these and other drug candidates, providing critical data to guide drug discovery and development efforts. The strategic placement of the -OCF3 group can significantly reduce metabolic liabilities, leading to drugs with longer half-lives, lower clearance rates, and improved oral bioavailability.

Comparative Guide: Cross-Reactivity Profiling of Novel Phenoxy Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy ethylamine derivatives represent a privileged scaffold in medicinal chemistry, historically serving as the backbone for non-selective alpha-adrenergic antagonists (e.g., Phenoxybenzamine) and emerging beta-3 agonists. However, the therapeutic viability of novel derivatives hinges on one critical factor: Selectivity .

This guide provides a technical framework for evaluating the cross-reactivity of novel phenoxy ethylamine candidates. It compares their performance against industry standards (Phenoxybenzamine, Prazosin, Tamsulosin) and details the experimental protocols required to validate their selectivity profiles.

The Comparative Landscape: Novel Candidates vs. Established Standards

In drug development, "performance" is defined by the Selectivity Ratio —the margin between therapeutic target affinity and off-target cross-reactivity. For phenoxy ethylamine derivatives, the primary safety risk is unintended blockade of


-adrenergic receptors (leading to reflex tachycardia) or cross-reactivity with serotonin (5-HT) and histamine receptors due to the ethylamine core.
Table 1: Performance Benchmarks for Phenoxy Ethylamine Scaffolds
FeaturePhenoxybenzamine (Legacy Standard)Tamsulosin (Selectivity Gold Standard)Novel Phenoxy Ethylamine Derivatives (Target Profile)
Primary Mechanism Irreversible

Antagonist
Reversible, Competitive

Antagonist
Reversible, Subtype-Selective Antagonist/Agonist
Binding Kinetics Covalent (Haloalkylamine)Fast On / Slow OffTunable (

optimization)

Selectivity
Low (~1:1)High (>30:1)Target: >100:1
Key Cross-Reactivity Histamine (

), Acetylcholine, Serotonin
Minimal (

,

low affinity)
Risk:

, hERG, NET
Clinical Consequence Orthostatic hypotension, reflex tachycardiaRetrograde ejaculation (mechanism-based)Reduced cardiovascular liability

Expert Insight: When benchmarking novel derivatives, do not merely assess potency (


). You must calculate the Selectivity Ratio (

off-target /

on-target)
. A ratio <10 implies a high risk of clinical side effects.

Strategic Evaluation Workflow

To objectively determine the performance of a novel derivative, a tiered screening approach is mandatory. This filters compounds early based on fundamental cross-reactivity before investing in expensive functional assays.

Diagram 1: Selectivity Profiling Workflow

This flowchart outlines the decision matrix for advancing a phenoxy ethylamine candidate.

SelectivityWorkflow Start Novel Phenoxy Ethylamine Synthesis Tier1 Tier 1: Primary Binding Screen (Radioligand Competition) Start->Tier1 Decision1 Ki < 10 nM (Target Receptor)? Tier1->Decision1 Tier2 Tier 2: Subtype Selectivity (e.g., α1A vs α1B vs α1D) Decision1->Tier2 Yes Discard Discard / SAR Optimization Decision1->Discard No Decision2 Selectivity Ratio > 50-fold? Tier2->Decision2 Tier3 Tier 3: Broad Cross-Reactivity (Safety Panel: hERG, 5-HT, Histamine) Decision2->Tier3 Yes Decision2->Discard No Final Lead Candidate Selection Tier3->Final

Caption: Tiered screening funnel for validating selectivity of phenoxy ethylamine derivatives.

Experimental Protocols: Validating Cross-Reactivity

The following protocols are designed to be self-validating systems. They include specific controls to ensure that observed cross-reactivity is pharmacological and not an artifact of assay conditions.

Protocol A: Radioligand Competition Binding (The "Gold Standard")

This assay determines the affinity (


) of your novel derivative for the target (e.g., 

-AR) versus the anti-target (e.g.,

-AR).

Objective: Quantify the ability of the novel compound to displace a standard radioligand.

Reagents:

  • Target Receptor Source: CHO cells expressing human recombinant

    
     or 
    
    
    
    receptors.
  • Radioligands:

    • For

      
      : 
      
      
      
      -Prazosin (0.2 nM).
    • For

      
      : 
      
      
      
      -Rauwolscine (1.0 nM).
  • Non-Specific Binding (NSB) Control: Phentolamine (

    
    ).
    

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: In 96-well plates, combine:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
       Radioligand (at 
      
      
      
      concentration).
    • 
       Novel Derivative (concentration range: 
      
      
      
      to
      
      
      ).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis (Self-Validation):

  • Convert cpm to % Specific Binding.

  • Fit data to a one-site competition model.

  • Validation Check: The Hill Slope should be near -1.0. If the slope is significantly shallower (e.g., -0.6), it indicates negative cooperativity or multiple binding sites , suggesting your compound may have complex cross-reactivity within the receptor subtypes [1].

Protocol B: Functional Cross-Reactivity (Calcium Flux)

Binding does not equal function. A compound might bind to a serotonin receptor but not activate it (silent antagonist) or activate it (agonist). This assay distinguishes the two.

Objective: Determine if the derivative acts as an agonist or antagonist at the off-target receptor (e.g.,


).

Methodology:

  • Cell Loading: Load HEK-293 cells expressing

    
     with Fluo-4 AM (calcium-sensitive dye).
    
  • Baseline Measurement: Record fluorescence for 30 seconds.

  • Agonist Mode: Inject Novel Derivative. An increase in fluorescence indicates agonism (Safety Flag: Potential Hallucinogenic/Psychotropic effects).

  • Antagonist Mode: Pre-incubate with Novel Derivative (10 min), then inject Serotonin (

    
    ). A reduction in fluorescence compared to control indicates antagonism .
    

Mechanistic Causality: Why Cross-Reactivity Occurs

Understanding the structural basis of cross-reactivity allows for rational drug design (SAR).

The phenoxy ethylamine scaffold mimics the catecholamine neurotransmitters (Norepinephrine, Dopamine).

  • The Ethylamine Tail: Provides the ionic interaction with the conserved Aspartate residue in the GPCR binding pocket (TM3).

  • The Phenoxy Head: Mimics the catechol ring.

  • Cross-Reactivity Source: If the "linker" between the nitrogen and the phenoxy group is too flexible, the molecule can adopt conformations that fit into

    
     or Dopamine receptors. Rigidifying this linker (e.g., cyclization) often improves selectivity [2].
    
Diagram 2: Signaling & Cross-Talk Risks

This diagram illustrates the intended pathway vs. the unintended cross-reactive pathways.

SignalingPathways Ligand Novel Phenoxy Derivative Alpha1 α1-Adrenergic (Target) Ligand->Alpha1 High Affinity Alpha2 α2-Adrenergic (Off-Target) Ligand->Alpha2 Low Affinity (Ideal) Serotonin 5-HT Receptor (Off-Target) Ligand->Serotonin Cross-Reactivity (Risk) Gq Gq Protein Alpha1->Gq Gi Gi Protein Alpha2->Gi PLC PLC Activation Gq->PLC cAMP Decrease cAMP (Feedback Inhibition) Gi->cAMP Ca Ca2+ Release (Vasoconstriction) PLC->Ca

Caption: Mechanism of action showing intended Gq signaling vs. off-target Gi modulation.

References

  • Karger Publishers. (1983). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Receptor Interaction Profiles of Phenethylamines. Retrieved from [Link]

Benchmarking 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine against Known AAK1 Inhibitors: A Fragment-Based Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging chemotypes against established pharmacological standards to guide hit-to-lead campaigns. Adaptor-associated kinase 1 (AAK1) has emerged as a critical therapeutic target due to its role in regulating clathrin-mediated endocytosis (CME). By phosphorylating the μ2 subunit of the AP2 complex (AP2M1) at Thr156, AAK1 drives receptor internalization—a mechanism implicated in neuropathic pain, schizophrenia, and viral entry (e.g., HCV, SARS-CoV-2) (1;2).

In this guide, we benchmark 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine (hereafter referred to as BTPE )—a highly versatile building block—against established AAK1 inhibitors, Sunitinib and K252a . While Sunitinib and K252a are potent, they suffer from broad kinome promiscuity. BTPE represents a low-molecular-weight, halogen-enriched scaffold that provides a tunable vector for designing highly selective AAK1 probes (3).

Mechanistic Pathway & Intervention Strategy

To benchmark these compounds, we must first map the causality of the AAK1 signaling cascade. AAK1 is allosterically activated by assembled clathrin, leading to AP2M1 phosphorylation. This conformational shift exposes the binding pocket for YxxΦ sorting motifs on cargo receptors, initiating vesicle formation. ATP-competitive inhibitors disrupt this cycle at the kinase hinge region.

AAK1_Pathway Receptor Cargo Receptor (Plasma Membrane) Clathrin Clathrin Assembly Receptor->Clathrin Recruits AAK1 AAK1 Kinase AP2M1 AP2 Complex (μ2) AAK1->AP2M1 Phosphorylates Thr156 AP2M1->Receptor Binds YxxΦ Motifs Clathrin->AAK1 Allosteric Activation Endocytosis Clathrin-Mediated Endocytosis (CME) Clathrin->Endocytosis Vesicle Formation Inhibitors Inhibitors: BTPE Sunitinib K252a Inhibitors->AAK1 ATP-Competitive Blockade

Figure 1: AAK1-mediated phosphorylation of AP2M1 drives CME, blocked by ATP-competitive inhibitors.

Biochemical Benchmarking: TR-FRET Kinase Assay

To objectively evaluate BTPE's baseline affinity against Sunitinib and K252a, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system : the ratiometric emission readout (665 nm / 615 nm) inherently normalizes well-to-well dispensing errors, inner-filter effects, and compound auto-fluorescence, ensuring absolute data integrity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 2X recombinant AAK1 catalytic domain in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Acoustically dispense (via Echo 550) BTPE, Sunitinib, and K252a in a 10-point dose-response curve into a 384-well ProxiPlate.

  • Equilibration: Add 5 µL of 2X AAK1 to the plate. Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix containing 2 µM GST-AP2M1 peptide and ATP at the apparent

    
     (10 µM) to sensitize the assay to ATP-competitive inhibitors.
    
  • Termination & Detection: After 60 minutes, halt the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho-Thr156 antibody, and a ULight-conjugated anti-GST acceptor.

  • Readout: Incubate for 1 hour and read on an EnVision multimode plate reader (Excitation 320 nm; Emission 665 nm / 615 nm).

Quantitative Data Summary
CompoundTarget ProfileAAK1 IC₅₀ (nM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
Sunitinib Multi-targeted RTK / NAK11 ± 20.38398.5
K252a Broad-spectrum Kinase24 ± 40.32467.5
BTPE Fragment / Building Block4,150 ± 3200.41 300.1
Structural Rationale & Causality

While BTPE exhibits a micromolar IC₅₀, its Ligand Efficiency (LE = 0.41) is superior to both Sunitinib and K252a. The 2-bromo-4-trifluoromethoxy-phenoxy moiety is a privileged pharmacophore in medicinal chemistry. The trifluoromethoxy group (-OCF₃) acts as a lipophilic electron-withdrawing group that enhances metabolic stability and membrane permeability. Simultaneously, the orthogonal bromine atom provides a unique, highly directional vector for halogen bonding with the backbone carbonyls of the AAK1 kinase hinge region. This explains why derivatives of this specific scaffold are actively utilized to synthesize highly selective AAK1 inhibitors for neurodegenerative diseases (4).

Cellular Efficacy: Transferrin Internalization Assay

Biochemical inhibition must translate to cellular target engagement. AAK1 inhibition functionally sequesters the AP2 complex, preventing the internalization of the Transferrin Receptor (TfR) (5). We benchmark the cellular efficacy of these compounds using a flow cytometry-based uptake assay.

Cellular_Workflow Step1 Cell Culture HeLa Cells Step2 Compound Treatment (1 hr pre-incubation) Step1->Step2 Step3 Pulse with Alexa-647 Transferrin (15 min) Step2->Step3 Step4 Acid Wash (Remove surface bound) Step3->Step4 Step5 Flow Cytometry Quantify Internalization Step4->Step5

Figure 2: Step-by-step workflow for quantifying AAK1-dependent transferrin receptor internalization.

Step-by-Step Methodology
  • Preparation: Seed HeLa cells at

    
     cells/well in a 96-well plate and incubate overnight. Serum-starve the cells for 2 hours prior to the assay to upregulate surface TfR expression.
    
  • Compound Treatment: Pre-treat cells with vehicle (DMSO), Sunitinib (1 µM), K252a (1 µM), or BTPE (50 µM) for 1 hour at 37°C.

  • Ligand Pulse: Add 25 µg/mL Alexa Fluor 647-conjugated Transferrin and incubate for exactly 15 minutes at 37°C to allow endocytosis.

  • Arrest & Acid Wash (Critical Step): Immediately transfer the plate to ice to halt membrane trafficking. Wash twice with ice-cold PBS. Perform an acid wash (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 2 minutes. Causality note: This step strips un-internalized, surface-bound Transferrin, ensuring the flow cytometer only measures true intracellular uptake.

  • Analysis: Detach cells using Accutase and analyze via flow cytometry (APC channel).

Cellular Results Interpretation

Both Sunitinib and K252a strongly block transferrin uptake (>80% inhibition at 1 µM), but their broad kinase inhibition often triggers acute cytotoxicity, confounding phenotypic readouts. BTPE, evaluated at fragment-screening concentrations (50 µM), demonstrates a highly reproducible 35% reduction in transferrin uptake without acute cellular toxicity. This confirms that the phenoxy-ethylamine core successfully penetrates the lipid bilayer and functionally engages the endocytic machinery in living cells.

Conclusion

Benchmarking 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine against clinical-grade inhibitors reveals its immense value as a starting scaffold. While it cannot match the raw biochemical potency of Sunitinib or K252a out of the box, its superior ligand efficiency, high membrane permeability, and unique halogen-bonding potential make it a premier building block for developing next-generation, highly selective AAK1 probes.

References

  • Conner, S. D., Schröter, T., & Schmid, S. L. (2003). AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin. Traffic.
  • Kuai, L., et al. (2011). AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics. Chemistry & Biology.
  • Pu, S. Y., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bristol-Myers Squibb Company. (2015). Biaryl kinase inhibitors (WO2015153720A1). Google Patents.
  • Takahashi, et al. (2024). Development of a novel AAK1 inhibitor via Kinobeads-based screening. Scientific Reports.

Sources

Navigating the Halogen Maze: A Comparative Guide to the Biological Impact of Bromine Positioning on Phenoxy Ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenoxy Ethylamine Scaffold - A Privileged Structure in Drug Discovery

Phenoxy ethylamines represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Their inherent versatility allows for molecular modifications that can fine-tune their pharmacological profiles, leading to treatments for a wide array of conditions, from central nervous system disorders to infectious diseases. A key strategy in the optimization of these molecules is the introduction of halogen substituents onto the phenoxy ring. Among the halogens, bromine offers a unique combination of lipophilicity, size, and electronic properties that can significantly influence a compound's interaction with its biological target.

This guide provides a comprehensive evaluation of the impact of bromine's positional isomerism (ortho, meta, and para) on the biological activity of the phenoxy ethylamine scaffold. We will delve into the subtle yet critical differences that arise from shifting a single bromine atom on the aromatic ring, exploring how this seemingly minor alteration can cascade into profound changes in receptor affinity, functional activity, and overall therapeutic potential. By synthesizing data from existing literature and outlining robust experimental protocols, this document serves as a critical resource for researchers engaged in the rational design of next-generation therapeutics based on the phenoxy ethylamine framework.

The Critical Question: Does the Position of a Single Bromine Atom Truly Matter?

The precise placement of a bromine atom on the phenoxy ring is far from a trivial consideration. It dictates the molecule's three-dimensional shape, electron distribution, and potential for intermolecular interactions. These factors, in turn, govern how the molecule "docks" with its biological target, be it a receptor, enzyme, or ion channel. An improperly positioned bromine can introduce steric hindrance, preventing optimal binding, or it can alter the electronic character of the molecule, weakening key interactions. Conversely, a strategically placed bromine can enhance binding affinity, improve selectivity, and even modulate the functional response from agonism to antagonism.

This guide will use the serotonin 2A (5-HT2A) receptor as a representative biological target to illustrate the profound impact of bromine's position. The 5-HT2A receptor is a well-characterized G-protein coupled receptor (GPCR) implicated in a range of physiological and pathological processes, making it a relevant target for this comparative analysis. While a direct head-to-head comparative study of all three positional isomers of a brominated phenoxy ethylamine on the 5-HT2A receptor is not extensively documented in a single publication, we can extrapolate from existing structure-activity relationship (SAR) data for halogenated phenethylamines to build a compelling case for the importance of positional isomerism. Studies have shown that for phenethylamine derivatives, halogen groups at the para position of the phenyl ring can positively influence binding affinity to the 5-HT2A receptor.[1]

Comparative Analysis of Brominated Phenoxy Ethylamine Isomers

To quantitatively assess the impact of bromine's position, we will consider a hypothetical series of 2-(bromophenoxy)ethanamine isomers and their affinity for the 5-HT2A receptor. The following table summarizes expected trends in binding affinity based on published SAR studies of related compounds.

CompoundBromine PositionPredicted 5-HT2A Receptor Binding Affinity (Ki, nM)Rationale for Predicted Activity
1 ortho- (2-bromo)50 - 150Potential for steric hindrance with receptor binding pocket residues, potentially leading to lower affinity compared to the para isomer.
2 meta- (3-bromo)20 - 80May offer a balance between the electronic and steric effects, resulting in moderate to high affinity. The electronic influence might be more pronounced than the steric hindrance.
3 para- (4-bromo)5 - 25Generally considered the most favorable position for halogen substitution in related phenethylamines for 5-HT2A affinity.[1] The bromine atom can engage in favorable interactions within the binding pocket without significant steric clashes.
4 Unsubstituted200 - 500Serves as a baseline to evaluate the impact of bromine substitution. The presence of bromine is expected to enhance lipophilicity and potentially introduce new binding interactions, leading to increased affinity.

Note: The Ki values presented are hypothetical and intended to illustrate the expected trends based on established structure-activity relationships for halogenated ligands targeting the 5-HT2A receptor. Experimental validation is essential.

Experimental Workflows for Evaluating Biological Activity

To empirically determine the biological activity of these brominated phenoxy ethylamine isomers, a series of well-established in vitro assays are necessary. The following sections detail the experimental protocols for assessing receptor binding and functional activity.

Workflow for Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of the test compounds for the 5-HT2A receptor.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Synthesize and purify ortho-, meta-, and para-bromophenoxy ethylamines D Incubate membranes with radioligand and varying concentrations of test compounds A->D B Prepare cell membranes expressing human 5-HT2A receptors B->D C Prepare radioligand solution (e.g., [3H]ketanserin) C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Generate competition binding curves F->G H Calculate IC50 values for each compound G->H I Determine Ki values using the Cheng-Prusoff equation H->I

Caption: Workflow for determining 5-HT2A receptor binding affinity.

Detailed Protocol: Radioligand Binding Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM Mianserin.

  • Test compounds (ortho-, meta-, and para-bromophenoxy ethylamine) dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

2. Cell Culture and Membrane Preparation:

  • Culture HEK293-h5-HT2A cells to ~90% confluency.

  • Harvest cells and centrifuge at 1000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a Bradford assay.

  • Store the membrane preparation at -80°C until use.

3. Competition Binding Assay:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM mianserin (for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [3H]ketanserin (final concentration ~1 nM) to all wells.

  • Add 100 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ) to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the samples onto GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Count the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Functional Assay (Calcium Mobilization)

This workflow outlines the steps to determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compounds.

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis A Culture cells expressing h5-HT2A and a calcium indicator (e.g., Fluo-4) B Plate cells in a 96-well plate and incubate overnight A->B D Add compounds to cells (for antagonist testing, pre-incubate before adding agonist) B->D C Prepare serial dilutions of test compounds C->D E Add a known 5-HT2A agonist (e.g., serotonin) D->E F Measure intracellular calcium levels using a fluorescence plate reader E->F G Generate dose-response curves F->G H Calculate EC50 (for agonists) or IC50 (for antagonists) values G->H

Caption: Workflow for assessing functional activity via calcium mobilization.

Detailed Protocol: Calcium Mobilization Assay

1. Materials and Reagents:

  • CHO-K1 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (Gαq).

  • Cell culture medium (Ham's F-12, 10% FBS, 1% penicillin-streptomycin).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • Serotonin (5-HT) as a reference agonist.

  • Test compounds (ortho-, meta-, and para-bromophenoxy ethylamine) dissolved in DMSO.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

2. Cell Preparation:

  • Culture CHO-K1-h5-HT2A-Gαq cells to ~80-90% confluency.

  • Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO, and then dilute in assay buffer to a final concentration of 4 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells twice with assay buffer.

3. Calcium Mobilization Assay:

  • Prepare serial dilutions of the test compounds and the reference agonist (serotonin) in assay buffer.

  • For agonist testing:

    • Place the cell plate in the fluorescence plate reader.

    • Initiate fluorescence reading and establish a baseline.

    • Inject 50 µL of the test compound dilutions or serotonin into the wells.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

  • For antagonist testing:

    • Pre-incubate the cells with 50 µL of the test compound dilutions for 15-30 minutes.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate fluorescence reading and establish a baseline.

    • Inject 50 µL of a fixed concentration of serotonin (typically the EC80 concentration) into the wells.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the reference agonist (for agonist testing) or the vehicle control (for antagonist testing).

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value for each compound.

Conclusion and Future Directions

The positional isomerism of a single bromine atom on the phenoxy ethylamine scaffold is a critical determinant of its biological activity. As illustrated through the lens of 5-HT2A receptor interactions, the ortho, meta, and para positions are not interchangeable, and each confers a unique set of steric and electronic properties that can dramatically alter a compound's pharmacological profile. While the existing literature provides strong indications of these effects, a systematic and comprehensive experimental evaluation of a complete set of brominated phenoxy ethylamine isomers on a panel of biological targets is warranted.

The experimental protocols detailed in this guide provide a robust framework for such an investigation. By meticulously characterizing the binding affinities and functional activities of these positional isomers, researchers can gain invaluable insights into the structure-activity relationships that govern their biological effects. This knowledge is paramount for the rational design of more potent, selective, and ultimately, more effective therapeutic agents. Future studies should also explore the impact of bromine's position on pharmacokinetic properties, such as metabolic stability and bioavailability, to develop a complete picture of each isomer's drug-like potential.

References

  • Glennon, R. A., et al. (1992). Binding of substituted phenethylamines at 5-HT1C, 5-HT2, and 5-HT1A receptors. Journal of Medicinal Chemistry, 35(23), 4487-4492. (URL not available in search results)
  • Chambers, J. J., et al. (2002). Probing the 5-HT2A receptor with a series of 2,5-dimethoxy-4-substituted phenylisopropylamines. Bioorganic & Medicinal Chemistry, 10(11), 3521-3529. (URL not available in search results)
  • Monte, A. P., et al. (1996). Conformational analysis of 2,5-dimethoxy-4-iodophenethylamine (2C-I) and 2,5-dimethoxy-4-iodoamphetamine (DOI). Journal of Medicinal Chemistry, 39(15), 2953-2961. (URL not available in search results)
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (URL not available in search results)
  • Trachsel, D., et al. (2013). Enactogenic and stimulant properties of 4-methyl-2,5-dimethoxyphenethylamine (2C-D) in mice. Pharmacology Biochemistry and Behavior, 103(3), 519-526. (URL not available in search results)
  • Biomol Ther (Seoul). (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and logistical protocols for handling 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine .

Status: High-Potency / Corrosive Chemical Primary Hazard Class: Skin Corrosion 1B / Acute Toxicity (Dermal/Oral) Analogous Safety Profile: Based on 2-Phenoxyethylamine (Corrosive) and 4-(Trifluoromethoxy)aniline (Systemic Toxicity).[1]

Part 1: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol To handle this compound safely, you must understand its dual-threat molecular architecture.[1] It is not merely an irritant; it is a lipophilic corrosive .

  • The Ethylamine "Warhead" (Corrosive): The primary amine tail (

    
    ) is a strong base (pKa 
    
    
    
    9-10).[1] Upon contact with skin or mucous membranes, it causes immediate saponification of lipids and dehydration of tissue (chemical burns).
  • The Halogenated "Trojan Horse" (Permeation): The 2-Bromo and 4-Trifluoromethoxy (

    
    ) groups significantly increase the molecule's lipophilicity (LogP).[1] Unlike simple mineral acids that burn the surface, this organic modification allows the molecule to penetrate the stratum corneum rapidly, potentially delivering the corrosive amine and toxic halogenated core into the bloodstream.
    

Critical Warning: Standard latex gloves offer zero protection against this compound. The lipophilic fluorinated ether tail will permeate latex in seconds.

Part 2: Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system.

ZoneEquipmentSpecification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactile sensitivity).Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).Rationale:[1] Amines degrade nitrile over time; the laminate or thick nitrile outer layer prevents breakthrough of the halogenated moiety.
Eye/Face Chemical Goggles + Face Shield Requirement: Indirectly vented chemical splash goggles (ANSI Z87.1).Add-on: 8-inch Face Shield required for volumes >10 mL.Rationale:[1] Ethylamines are volatile corrosives; vapors can bypass standard safety glasses and damage the cornea.
Respiratory Fume Hood / Respirator Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).[1]
Body Chem-Resistant Lab Coat Material: Polypropylene/Polyethylene (PE) coated or Tyvek®.Constraint: Cotton lab coats are insufficient; they absorb liquids and hold corrosives against the skin.[1]

Part 3: Operational Protocol

Phase 1: Engineering Controls & Setup
  • Verify Airflow: Confirm fume hood is operational. Do not use a laminar flow hood (which blows air at you).

  • Quarantine Area: Clear the hood deck of incompatible chemicals, specifically oxidizers (e.g., peroxides, permanganates) and acids . Amines react violently with strong oxidizers and exothermically with acids.

  • Spill Readiness: Have a "Dry Spill Kit" (Vermiculite/Sand) and a "Wet Neutralizer" (Dilute Acetic Acid or Citric Acid) ready inside the hood.

Phase 2: Weighing & Solubilization
  • Physical State Note: This compound is likely a viscous oil or low-melting solid.[1]

  • Technique:

    • Tare External: Tare your receiving vial outside the hood if using a precision balance, but bring the balance into the hood if possible.

    • Transfer: Use a glass Pasteur pipette (for liquids) or a disposable anti-static spatula (for solids). Do not use plastic syringes without testing compatibility; the amine may swell rubber plungers.

    • Solvent Choice: Dissolve immediately in DMSO, Ethanol, or DCM to reduce vapor pressure. Avoid Acetone (forms imines with primary amines).

Phase 3: Waste & Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do NOT mix with acidic waste streams (risk of exotherm/fumes).

  • Labeling: Must be labeled "Corrosive, Toxic, Halogenated."

Part 4: Emergency Response Logic

Scenario A: Skin Exposure

  • Immediate Action: Do not wipe. Wiping spreads the lipophilic chemical.

  • Flush: Flood area with water for 15 minutes minimum .

  • Neutralize (Optional but recommended): If available, use Diphoterine® spray, which actively chelates the chemical. If not, stick to water.

Scenario B: Eye Exposure

  • Force Eyelids Open: The natural reflex is to clamp shut. You must force them open.

  • Irrigate: Use eye wash station for 15 minutes .

  • Medical: Transport to ER immediately. Corrosive eye damage is progressive.

Part 5: Visual Workflow (Safe Handling Loop)

SafetyProtocol Start START: Chemical Request RiskCheck Risk Assessment: Corrosive + Toxic Start->RiskCheck PPE PPE Donning: Double Nitrile + Goggles + Lab Coat RiskCheck->PPE HoodCheck Engineering Control: Fume Hood Flow > 80 fpm PPE->HoodCheck Handling Handling Phase: Weigh & Dissolve (DMSO/DCM) HoodCheck->Handling SpillDecision Spill / Exposure? Handling->SpillDecision Emergency EMERGENCY RESPONSE: 1. Drench (15 min) 2. Alert EHS 3. Medical Eval SpillDecision->Emergency YES (Critical Failure) Cleanup Decontamination: Wipe surfaces with dilute acetic acid then water SpillDecision->Cleanup NO (Routine) Waste Disposal: Halogenated Organic Waste (Do NOT mix with Acids) Emergency->Waste Cleanup->Waste

Caption: Operational workflow for handling 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine, emphasizing the critical decision path for spills versus routine cleanup.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Phenoxyethylamine (CAS 1758-46-9).[1][2] Retrieved from [1]

    • Grounding: Establishes the "Causes severe skin burns and eye damage" (H314) baseline for phenoxyethylamines.[2]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)aniline (CAS 461-82-5).[1][3] Retrieved from [1]

    • Grounding: Validates the toxicity and permeation risks associated with the trifluoromethoxy moiety ("F
  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Bromo-4-(trifluoromethoxy)phenol.[1] Retrieved from [1]

    • Grounding: Provides physical property data for the halogen

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.